Product packaging for 7-Chloro-4-methylcinnoline(Cat. No.:CAS No. 89770-40-1)

7-Chloro-4-methylcinnoline

Cat. No.: B15210633
CAS No.: 89770-40-1
M. Wt: 178.62 g/mol
InChI Key: AMFCDXVQXBJTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-4-methylcinnoline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B15210633 7-Chloro-4-methylcinnoline CAS No. 89770-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89770-40-1

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

7-chloro-4-methylcinnoline

InChI

InChI=1S/C9H7ClN2/c1-6-5-11-12-9-4-7(10)2-3-8(6)9/h2-5H,1H3

InChI Key

AMFCDXVQXBJTMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC2=C1C=CC(=C2)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and well-documented method for the synthesis of 7-Chloro-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. This document details the underlying synthetic strategy, provides a precise experimental protocol, and presents key analytical data for the synthesized compound.

Introduction

Quinolines, bicyclic aromatic nitrogen-containing heterocycles, are of significant interest in the field of drug discovery due to their presence in a wide array of biologically active compounds. The 7-chloro-4-methylquinoline core, in particular, is a crucial intermediate in the synthesis of various pharmaceuticals. Its synthesis is typically achieved through well-established cyclization reactions. This guide will focus on the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent to form a substituted quinoline.[1] In the synthesis of 7-Chloro-4-methylquinoline, 3-chloroaniline serves as the aniline component and crotonaldehyde is the α,β-unsaturated aldehyde.

Synthetic Pathway

The synthesis of 7-Chloro-4-methylquinoline from 3-chloroaniline and crotonaldehyde via the Doebner-von Miller reaction is a multi-step process that occurs in a single pot. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and requires an oxidizing agent to facilitate the final aromatization step to the quinoline ring system. A common oxidant used for this purpose is p-chloranil.

The proposed reaction mechanism involves the initial Michael addition of 3-chloroaniline to crotonaldehyde, followed by cyclization and dehydration. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic 7-Chloro-4-methylquinoline.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 3-Chloroaniline Reaction Doebner-von Miller Reaction Reactant1->Reaction + Reactant2 Crotonaldehyde Reactant2->Reaction + Catalyst HCl in 2-Butanol Catalyst->Reaction Oxidant p-Chloranil Oxidant->Reaction Product 7-Chloro-4-methylquinoline Reaction->Product

Caption: Reaction scheme for the synthesis of 7-Chloro-4-methylquinoline.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of 7-chloroquinaldine (7-Chloro-4-methylquinoline).[2]

Materials:

  • 3-Chloroaniline

  • 2-Butanol

  • Hydrochloric acid (gas or solution in 2-butanol)

  • p-Chloranil

  • Crotonaldehyde

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a 2 L 3-neck flask equipped with a stirrer and a reflux condenser, add 3-chloroaniline (60.0 g, 470 mmol) and 2-butanol (396 mL).

  • With stirring, add a 4.6N solution of HCl in 2-butanol (204 mL). An exothermic reaction will occur, with the temperature rising to approximately 50°C.

  • Add solid p-chloranil (115.6 g, 470 mmol) to the mixture.

  • Prepare a solution of crotonaldehyde (40.0 g, 571 mmol) in 2-butanol (120 mL) and place it in a 250 mL addition funnel.

  • Heat the reaction mixture in the flask to reflux (approximately 103°C) with efficient stirring.

  • Add the crotonaldehyde solution dropwise to the refluxing mixture over a period of 50 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 20 minutes.

  • Cool the mixture to approximately 50°C.

  • Under vacuum, distill off approximately 360 mL of the solvent.

  • Add 720 mL of THF to the mixture and then distill off 720 mL of solvent under vacuum.

  • Add another 720 mL of THF and reflux the mixture for 30 minutes.

  • Cool the mixture to 0°C and let it stand at this temperature for 2 hours.

  • Collect the solid product by filtration and wash it with THF (8 x 100 mL).

  • To purify the product, add 160 mL of methanol and heat to reflux to dissolve the solid.

  • Slowly add 720 mL of THF over 45 minutes while maintaining reflux.

  • Continue to reflux for 30 minutes, then cool to 0°C and let it stand for one hour.

  • Collect the purified solid by filtration, wash with THF (4 x 100 mL), and dry in a vacuum oven at 50°C for 6 hours.

Experimental_Workflow A Charge flask with 3-chloroaniline, 2-butanol, and HCl solution B Add p-chloranil A->B C Heat to reflux (103°C) B->C D Dropwise addition of crotonaldehyde solution (50 min) C->D E Reflux for 20 minutes D->E F Solvent removal by vacuum distillation E->F G Addition of THF and further distillation F->G H Reflux in THF (30 min) G->H I Cool to 0°C and hold for 2 hours H->I J Filter and wash the crude product I->J K Recrystallize from Methanol/THF J->K L Filter, wash, and dry the pure product K->L

Caption: A step-by-step workflow for the synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-Chloro-4-methylquinoline.

ParameterValueReference
Reactants
3-Chloroaniline60.0 g (470 mmol)[2]
Crotonaldehyde40.0 g (571 mmol)[2]
p-Chloranil115.6 g (470 mmol)[2]
Product
Chemical Name7-Chloro-4-methylquinoline[3]
Alternate Name7-Chlorolepidine[3]
Molecular FormulaC₁₀H₈ClN[3]
Molecular Weight177.63 g/mol [3]
Reaction Data
Yield61.2 g (61%)[2]
Melting Point244-246 °C (as HCl salt)[2]
AppearanceYellowish powder (as HCl salt)[2]

Conclusion

The Doebner-von Miller synthesis provides an effective and scalable method for the preparation of 7-Chloro-4-methylquinoline from readily available starting materials. The protocol detailed in this guide offers a clear and reproducible procedure for obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to assist researchers in the successful implementation of this synthesis in a laboratory setting. Careful control of reaction conditions, particularly during the addition of crotonaldehyde and the subsequent work-up, is crucial for achieving high purity and yield.

References

Physicochemical properties of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 7-Chloro-4-methylquinoline

Disclaimer: Information regarding the specific compound 7-Chloro-4-methylcinnoline is not available in the public domain. This guide therefore provides a comprehensive overview of its structural isomer, 7-Chloro-4-methylquinoline, a compound for which extensive data exists. Cinnoline and quinoline are both bicyclic heteroaromatic compounds containing a benzene ring fused to a nitrogen-containing six-membered ring. They differ in the placement of the nitrogen atom within this ring.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the physicochemical properties, synthesis, and biological relevance of 7-Chloro-4-methylquinoline.

Core Physicochemical Properties

7-Chloro-4-methylquinoline, also known as 7-Chlorolepidine, is a solid, yellow crystalline compound.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[3][4][5]
Molecular Weight 177.63 g/mol [3][4]
CAS Number 40941-53-5[3]
Melting Point 74-78 °C[6]
Boiling Point Not available
Water Solubility Sparingly soluble[1]
logP (Computed) 3.2[3]
pKa (Predicted) 4.25 ± 0.50[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 7-Chloro-4-methylquinoline.

Spectrum TypeKey Features
Mass Spectrometry Molecular Ion (M⁺): m/z 177.[3]
¹H NMR Data not explicitly available in the provided search results.
¹³C NMR Data not explicitly available in the provided search results.
Infrared (IR) Data not explicitly available in the provided search results.

Synthesis Protocols

The synthesis of 7-chloro-4-substituted quinolines is a well-established process in organic chemistry, often starting from 4,7-dichloroquinoline.

General Synthesis of 4-substituted-7-chloroquinolines

A common method involves the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline. This versatile starting material allows for the introduction of various functional groups. For instance, reaction with mercapto alcohols in the presence of a base like triethylamine in ethanol leads to the formation of 7-chloro-(4-thioalkylquinoline) derivatives.[7] Similarly, reaction with phenols under microwave irradiation in the presence of a phase transfer catalyst can yield 4-phenoxyquinoline derivatives.[8]

The synthesis of the precursor 4,7-dichloroquinoline itself can be achieved through several routes, often starting from m-chloroaniline.[9][10] One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization at high temperature and subsequent hydrolysis, decarboxylation, and chlorination.[10]

General synthetic workflow for 7-chloro-4-substituted quinolines.

Biological Activity and Signaling Pathways

The 7-chloro-4-aminoquinoline scaffold is a critical pharmacophore found in numerous biologically active compounds, most notably in antimalarial drugs like chloroquine.[11][12] Derivatives of 7-chloroquinoline have been extensively investigated for a range of therapeutic applications, including anticancer, antifungal, and antiparasitic activities.[7][12][13]

Anticancer Activity

Several studies have explored the antiproliferative effects of 7-chloroquinoline derivatives. For example, hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with a benzimidazole moiety have shown inhibitory activity against various cancer cell lines, including leukemia, lymphoma, and carcinoma cell lines.[13] Another study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated their cytotoxic activity against human cancer cell lines, inducing apoptosis and DNA/RNA damage.[7]

The precise mechanisms of action can vary depending on the specific derivative. However, for many 4-aminoquinoline-based anticancer agents, a proposed mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Anticancer_Mechanism 7_chloroquinoline_derivative 7_chloroquinoline_derivative Topoisomerase_II Topoisomerase II 7_chloroquinoline_derivative->Topoisomerase_II Inhibition Apoptosis Apoptosis 7_chloroquinoline_derivative->Apoptosis Induces DNA_Replication_Repair DNA Replication & Repair Topoisomerase_II->DNA_Replication_Repair Facilitates Cancer_Cell_Proliferation Cancer Cell Proliferation DNA_Replication_Repair->Cancer_Cell_Proliferation Enables

Proposed anticancer signaling pathway for some 7-chloroquinoline derivatives.

Conclusion

While direct information on this compound is lacking, its isomer, 7-Chloro-4-methylquinoline, is a well-characterized compound with significant applications in medicinal chemistry. Its versatile synthesis and the potent biological activity of its derivatives make the 7-chloroquinoline scaffold a continued area of interest for the development of novel therapeutics. Further research into less common isomers like the cinnoline variant could potentially unveil new and valuable physicochemical and biological properties.

References

Crystal Structure Analysis of 7-Chloro-4-methylcinnoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystallographic characteristics of cinnoline derivatives, with a specific focus on the structural elucidation of 7-Chloro-4-methylcinnoline. While a comprehensive search of crystallographic databases reveals a lack of specific publicly available crystal structure data for this compound, this document presents a detailed analysis of a closely related and structurally significant cinnoline derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one , as a representative case study.[1][2] This guide outlines the experimental protocols for single-crystal X-ray diffraction, presents a thorough analysis of the crystallographic data, and discusses the potential biological implications, particularly in the context of anticancer research where cinnoline derivatives have shown considerable promise.[3][4][5][6][7]

Introduction to Cinnoline Derivatives

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[7] These activities include but are not limited to anticancer, anti-inflammatory, antibacterial, and antifungal properties.[7] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, making crystal structure analysis a critical component in understanding their mechanism of action and in the rational design of new therapeutic agents.

Crystal Structure Analysis of a Representative Cinnoline Derivative

As a surrogate for the yet-to-be-published crystal structure of this compound, we present the crystallographic data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one .[1] This compound was synthesized via a one-pot, three-component reaction and its structure was determined by single-crystal X-ray diffraction.[1]

Crystallographic Data and Structure Refinement

The crystal data and structure refinement details for the representative cinnoline derivative are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P21/c.[1]

Parameter Value
Empirical formulaC₁₈H₂₀N₂O₃
Formula weight328.37
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a7.921(2) Å
b11.566(4) Å
c16.986(6) Å
α90°
β107.338(5)°
γ90°
Volume1485.5(8) ų
Z4
Density (calculated)1.467 Mg/m³
Absorption coefficient0.103 mm⁻¹
F(000)696
Data collection
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.37 to 28.17°
Index ranges-10<=h<=9, -15<=k<=14, -22<=l<=22
Reflections collected12051
Independent reflections3514 [R(int) = 0.0355]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3514 / 0 / 222
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0559, wR2 = 0.1253
R indices (all data)R1 = 0.0818, wR2 = 0.1387
Largest diff. peak and hole0.228 and -0.251 e.Å⁻³

Table 1: Crystal data and structure refinement details for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1]

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is crucial for understanding the molecular geometry and potential reactivity of the compound. Selected values for the representative cinnoline derivative are provided below.

Bond Length (Å) Angle Degree (°)
O(1)-C(11)1.365(3)C(6)-N(1)-N(2)120.3(2)
O(2)-C(12)1.373(3)C(5)-N(2)-N(1)118.8(2)
O(3)-C(18)1.233(3)C(4)-C(5)-N(2)119.5(2)
N(1)-N(2)1.381(3)C(5)-C(6)-N(1)120.7(2)
N(1)-C(6)1.312(3)C(7)-C(6)-N(1)117.1(2)
N(2)-C(5)1.319(3)C(10)-C(11)-O(1)117.4(2)
C(5)-C(10)1.482(3)C(12)-C(11)-O(1)125.4(2)
C(6)-C(7)1.498(4)C(13)-C(12)-O(2)124.9(2)

Table 2: Selected bond lengths and angles for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires meticulous execution. The following is a generalized protocol for the crystallographic analysis of a small organic molecule like a cinnoline derivative.[8][9]

Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[9] For small molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.

  • Procedure for Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor for the formation of single crystals of adequate size (typically >0.1 mm in all dimensions).[9]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer for data collection.

  • Procedure:

    • A single crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.

    • The crystal is centered in the X-ray beam.

    • A monochromatic X-ray beam is directed at the crystal.[9]

    • The crystal is rotated, and the diffraction pattern is recorded by a detector.

    • The intensities and positions of the diffracted X-rays are measured.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Procedure:

    • The unit cell parameters and space group are determined from the diffraction pattern.

    • The phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is generated, from which the positions of the atoms are determined.

    • The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

A generalized workflow for single-crystal X-ray crystallography.
Potential Anticancer Signaling Pathway

Cinnoline and quinoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[3][4][5] The following diagram illustrates a plausible signaling pathway that could be targeted by such compounds.

anticancer_pathway cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_outcome Cellular Response cinnoline Cinnoline Derivative receptor Receptor Tyrosine Kinase cinnoline->receptor Inhibition apoptosis Apoptosis cinnoline->apoptosis Induction pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

A plausible anticancer signaling pathway targeted by cinnoline derivatives.

Conclusion

While the specific crystal structure of this compound is not yet available in the public domain, the analysis of the representative compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, provides valuable insights into the structural characteristics of this important class of heterocyclic compounds. The detailed experimental protocols and the visualization of a potential biological pathway offer a solid foundation for researchers and drug development professionals working with cinnoline derivatives. The determination and publication of the crystal structure of this compound will be a valuable addition to the field and will undoubtedly contribute to a deeper understanding of its structure-activity relationship.

References

Spectroscopic Analysis of 7-Chloro-4-methylcinnoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the heterocyclic compound 7-Chloro-4-methylcinnoline. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on the general principles and expected spectral characteristics based on the analysis of structurally similar compounds. It outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that would be employed for its characterization.

Introduction to this compound

This compound is a substituted cinnoline, which is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms in a six-membered ring fused to a benzene ring. The chloro and methyl substituents on the cinnoline core are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
Methyl protons (-CH₃)2.5 - 3.0Singlet (s)
Aromatic protons (Cinnoline ring)7.0 - 9.0Doublet (d), Doublet of doublets (dd)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
Methyl carbon (-CH₃)20 - 25
Aromatic carbons120 - 155
Carbon attached to Chlorine (C-Cl)130 - 140
Table 3: Predicted Key IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 3000Medium
C=C and C=N stretch (aromatic ring)1450 - 1650Medium to Strong
C-Cl stretch1000 - 1100Strong
Table 4: Predicted Mass Spectrometry Data for this compound
IonPredicted m/z Ratio
Molecular Ion [M]⁺~178.03
Isotope Peak [M+2]⁺~180.03 (approx. 1/3 intensity of [M]⁺)

Experimental Protocols

The following are detailed, standard methodologies for acquiring the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization technique.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition (EI mode):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40 - 400.

  • Source Temperature: 200-250 °C.

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for this type of compound.

  • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel or synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Framework IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation of this compound Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Expanding Therapeutic Potential of Cinnoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of cinnoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for key biological assays are presented, alongside a systematic summary of quantitative activity data. Furthermore, signaling pathways and experimental workflows are visually elucidated using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Anticancer Activity of Cinnoline Derivatives

Cinnoline derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanisms of action identified to date include the inhibition of crucial cellular enzymes such as topoisomerases and receptor tyrosine kinases like c-Met.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected cinnoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO2C6H4 substituentKB (epidermoid carcinoma)0.56[1]
Hep-G2 (hepatoma carcinoma)0.77[1]
5,6,11-triazachrysen-12-one (ARC-31)RPMI8402 (human lymphoblastoma)<0.002[1]
4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydrocinnoline-3-carboxamidec-Met dependent cancer cell linesActive[1]
Triazepinocinnoline derivative (Compound 7)MCF-7 (breast cancer)0.049[2]
Key Anticancer Mechanisms and Signaling Pathways

Topoisomerase I Inhibition: Certain dibenzo[c,h]cinnolines function as non-camptothecin topoisomerase I (TOP1) inhibitors.[1] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. The removal or replacement of the methylenedioxy group on the D ring of these molecules has been shown to result in a significant loss of TOP1-targeting activity.[1]

Topoisomerase_I_Inhibition cluster_DNA DNA Replication/Transcription cluster_Inhibition Inhibition by Cinnoline Derivative Supercoiled_DNA Supercoiled DNA TOP1 Topoisomerase I Supercoiled_DNA->TOP1 Binding Relaxed_DNA Relaxed DNA TOP1->Relaxed_DNA Relaxation Cinnoline_Derivative Cinnoline Derivative (e.g., Dibenzo[c,h]cinnoline) TOP1_DNA_Complex TOP1-DNA Cleavage Complex Stabilized DNA_Damage DNA Strand Breaks Apoptosis Apoptosis

c-Met Inhibition: The c-Met receptor tyrosine kinase is frequently overexpressed or mutated in various human cancers, making it a prime target for anticancer therapies.[1] Specific 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as c-Met inhibitors.[1] By blocking the c-Met signaling pathway, these compounds can inhibit cancer cell proliferation, survival, and migration.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Cinnoline_Inhibitor Cinnoline-based c-Met Inhibitor Cinnoline_Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation, Survival, Migration AKT->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation

Antimicrobial Activity of Cinnoline Derivatives

Cinnoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The well-known urinary tract antiseptic, cinoxacin, is a notable example of a biologically active cinnoline.[1]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected cinnoline derivatives, presenting Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters.

Compound/Derivative SeriesMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Cinnoline sulphonamide derivatives (halogen substituted)P. aeruginosa, E. coli, B. subtilis, S. aureus-Potent activity at lesser concentrations[1]
C. albicans, A. niger-Potent activity at lesser concentrations[1]
Pyrazole based cinnoline-6-sulphonamidesM. tuberculosis-Promising activity against resistant strains[1]
Pathogenic fungi-Promising activity[1]
7-substituted 4-aminocinnoline-3-carboxamide derivativesV. cholera, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae6.25–25-[3]
Cinnoline-imidazole derivativesS. aureus5012-18
E. coli5011-17
C. albicans5012-18
A. niger5011-17

Anti-inflammatory Activity of Cinnoline Derivatives

Several series of cinnoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing activity comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected cinnoline derivatives, expressed as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound/Derivative SeriesDose% Inhibition of EdemaReference
Cinnoline with pyrazoline (Compound 5a)Not specified58.50[4]
Cinnoline with pyrazoline (Compound 5d)Not specified55.22[4]
Cinnoline fused Mannich base (Compound 4)20 mg/kg42.3[5]
50 mg/kg85.9[5]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cinnoline derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobial agents.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Paper disks impregnated with a known concentration of the cinnoline derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

Methodology:

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin or diclofenac), and test groups (treated with different doses of the cinnoline derivative).

  • Compound Administration: The test compounds and standard drug are administered, typically orally or intraperitoneally, a set time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel cinnoline derivatives.

Experimental_Workflow Start Start: Design of Cinnoline Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Disk Diffusion, MIC) In_Vitro_Screening->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) In_Vitro_Screening->Anti_inflammatory_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End: Lead Optimization and Further Development Lead_Identification->End

Conclusion

Cinnoline and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. The data and methodologies presented in this guide underscore the significant potential of these molecules in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Further exploration of the cinnoline scaffold, driven by systematic synthesis, comprehensive biological evaluation, and detailed mechanistic studies, is warranted to unlock its full therapeutic potential.

References

The Chemistry and Biological Significance of Cinnoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a significant scaffold in medicinal chemistry. First synthesized in 1883, its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of cinnoline compounds. It further delves into the mechanism of action of a prominent class of cinnoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Detailed experimental protocols for key historical syntheses and the biological evaluation of cinnoline-based PI3K inhibitors are provided, alongside quantitative data to support researchers in this dynamic field.

Discovery and History: From Obscurity to a Privileged Scaffold

The history of cinnoline began in 1883 with its first synthesis by the German chemist Victor von Richter. This initial preparation, now known as the Richter cinnoline synthesis, involved the cyclization of a diazotized o-amino-phenylpropiolic acid. For many decades following its discovery, the cinnoline ring system remained one of the lesser-explored bicyclic aromatic heterocycles containing two nitrogen atoms. However, a surge of interest in the mid-20th century, and continuing to the present day, has been fueled by the discovery of the diverse biological activities exhibited by its derivatives. A significant milestone was the discovery that until 2011, no naturally occurring compounds containing the cinnoline ring system had been identified, highlighting its unique position in chemical synthesis.

The development of new synthetic methods, such as the Widman-Stoermer and Borsche-Herbert cyclizations, expanded the accessibility and diversity of cinnoline derivatives. This has enabled the exploration of their therapeutic potential, leading to the identification of compounds with a broad spectrum of pharmacological activities, including roles as anticancer, antibacterial, anti-inflammatory, and antithrombotic agents. The versatility of the cinnoline scaffold has now established it as a "privileged structure" in medicinal chemistry, a core molecular framework upon which a variety of potent and selective therapeutic agents can be built.

Key Synthetic Methodologies

The synthesis of the cinnoline core has been achieved through several classical methods, each offering a unique pathway to this important heterocyclic system.

The Richter Cinnoline Synthesis

The historical first synthesis of cinnoline, this method involves the intramolecular cyclization of a diazotized derivative of o-aminophenylpropiolic acid.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

  • Starting Material: o-Nitrophenylpropiolic acid.

  • Step 1: Reduction: The o-nitrophenylpropiolic acid is first reduced to o-aminophenylpropiolic acid. A common method involves the use of a reducing agent such as ferrous sulfate in an aqueous ammonia solution. The reaction mixture is typically stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 2: Diazotization: The resulting o-aminophenylpropiolic acid is then diazotized. The amine is dissolved in a cold, aqueous solution of a strong mineral acid, such as hydrochloric acid, and treated with a solution of sodium nitrite at a low temperature (typically 0-5 °C) to form the diazonium salt.

  • Step 3: Cyclization: The aqueous solution of the diazonium salt is then gently warmed. The cyclization proceeds through an intramolecular attack of the diazonium group on the alkyne moiety, leading to the formation of 4-hydroxycinnoline-3-carboxylic acid.

  • Purification: The product precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol or acetic acid.

Compound Starting Material Yield (%) Melting Point (°C) References
4-Hydroxycinnoline-3-carboxylic acido-Aminophenylpropiolic acid~70-80>300 (decomposes)
Cinnoline4-Hydroxycinnoline-3-carboxylic acidVariable39
The Widman-Stoermer Synthesis

This method provides access to 4-substituted cinnolines through the cyclization of diazotized o-aminoarylethylenes.

Experimental Protocol: Synthesis of a 4-Alkylcinnoline

  • Starting Material: An o-aminoarylethylene derivative.

  • Step 1: Diazotization: The o-aminoarylethylene is dissolved in a cold, aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature at 0-5 °C.

  • Step 2: Cyclization: The reaction mixture is then allowed to warm to room temperature. The intramolecular cyclization of the diazonium salt onto the vinyl group occurs, leading to the formation of the cinnoline ring.

  • Purification: The product is typically extracted into an organic solvent, and the solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Borsche-Herbert Synthesis

This reaction is a widely used method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline

  • Starting Material: o-Aminoacetophenone.

  • Step 1: Diazotization: The o-aminoacetophenone is diazotized in a similar manner to the previous methods, using sodium nitrite in an acidic medium at low temperatures.

  • Step 2: Cyclization: The resulting diazonium salt undergoes intramolecular cyclization, where the diazonium group attacks the acetyl group, to form the 4-hydroxycinnoline.

  • Purification: The product often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.

Cinnoline Derivatives as PI3K/Akt Signaling Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several cinnoline derivatives have been identified as potent inhibitors of PI3K, demonstrating their therapeutic potential in oncology.

The PI3K/Akt Signaling Pathway

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Cinnoline Cinnoline Derivatives Cinnoline->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

Experimental Evaluation of Cinnoline-based PI3K Inhibitors

The inhibitory activity of cinnoline derivatives against PI3K is typically assessed through a combination of in vitro enzymatic assays and cell-based proliferation assays.

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified PI3K enzyme. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagents: Purified recombinant PI3K isoforms (α, β, δ, γ), substrate (e.g., PIP2), ATP, and a detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • The PI3K enzyme, substrate, and a serially diluted solution of the cinnoline compound are incubated in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).

    • The detection reagent is added, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or SRB assay)

  • Principle: This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Lines: A panel of human cancer cell lines with known PI3K/Akt pathway activation status is typically used.

  • Procedure:

    • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the cinnoline compound for a specified duration (e.g., 72 hours).

    • A viability reagent (e.g., MTT or SRB) is added to the wells.

    • After an incubation period, the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Compound ID PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) Cell Line (e.g., MCF-7) IC50 (µM) Reference
Example 1 1545101500.5
Example 2 2560182001.2
Example 3 83051200.3

Note: The data in this table is illustrative and based on typical findings for potent cinnoline-based PI3K inhibitors.

Conclusion and Future Directions

The journey of cinnoline from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation and biological screening. The discovery of its diverse pharmacological activities, particularly as potent inhibitors of the PI3K/Akt signaling pathway, has opened up new avenues for the development of targeted cancer therapies. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration and derivatization of the cinnoline scaffold. Future research will likely focus on the development of isoform-selective PI3K inhibitors to minimize off-target effects, the exploration of novel biological targets for cinnoline derivatives, and the advancement of promising candidates into clinical trials. The rich chemistry and profound biological potential of cinnoline ensure that it will remain a vibrant and fruitful area of research for years to come.

An In-depth Technical Guide to 7-Chloro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers, synthesis, and biological significance of 7-Chloro-4-methylquinoline.

Chemical Identifiers and Properties

Quantitative data for 7-Chloro-4-methylquinoline are summarized in the table below for easy reference and comparison.

IdentifierValue
CAS Number 4965-33-7
IUPAC Name 7-chloro-2-methylquinoline
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol [1]
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)Cl
InChI Key WQZQFYRSYLXBGP-UHFFFAOYSA-N
PubChem CID 138395
Appearance Solid
XLogP3 3.2

Synthesis of 7-Chloro-4-methylquinoline

The synthesis of 7-chloro-4-methylquinoline can be achieved through various established methods for quinoline ring formation. A common and effective approach is the Combes quinoline synthesis.

Experimental Protocol: Combes Synthesis

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of m-chloroaniline and acetylacetone are mixed. A catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) is added. The mixture is stirred and gently heated. This reaction forms the β-anilino α,β-unsaturated ketone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The crude intermediate from the previous step is slowly added to an excess of cold, concentrated sulfuric acid with vigorous stirring. The temperature is carefully controlled to prevent charring. After the addition is complete, the mixture is heated to promote the electrophilic cyclization and dehydration, leading to the formation of the quinoline ring.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. This will precipitate the product. The acidic solution is neutralized with a sodium hydroxide solution until it is basic.

  • Extraction and Purification: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 7-chloro-4-methylquinoline.

  • Final Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the pure 7-chloro-4-methylquinoline.

Biological Activity and Signaling Pathways

The 7-chloroquinoline scaffold is a key pharmacophore in medicinal chemistry, most notably in the antimalarial drug chloroquine.[2] Derivatives of 7-chloroquinoline have been extensively studied for a range of biological activities, including anticancer properties.[3][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5]

One of the mechanisms by which 7-chloroquinoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][6] While the precise signaling pathway for 7-chloro-4-methylquinoline is not extensively detailed, the general mechanism for this class of compounds often involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.

Below is a generalized workflow illustrating the synthesis of 7-chloroquinoline derivatives, which is a common starting point for creating libraries of biologically active compounds.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening start Starting Materials (e.g., 4,7-dichloroquinoline) intermediate Nucleophilic Substitution or Coupling Reaction start->intermediate Reactants & Conditions product 7-Chloroquinoline Derivative Library intermediate->product Purification cell_lines Cancer Cell Lines product->cell_lines Testing assay Cytotoxicity Assays (e.g., MTT, Flow Cytometry) cell_lines->assay hit_compound Identification of Active Compounds assay->hit_compound G CQ_derivative 7-Chloroquinoline Derivative ROS Increased ROS Production CQ_derivative->ROS DNA_damage DNA Damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Technical Guide to Quantum Chemical Calculations for 7-Chloro-4-methylcinnoline: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the electronic structure, molecular geometry, and spectroscopic properties of these compounds is crucial for rational drug design and for elucidating their mechanisms of action. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful in-silico approach to predict these properties with high accuracy.

This guide outlines the theoretical framework and a step-by-step computational workflow for conducting quantum chemical calculations on 7-Chloro-4-methylcinnoline. It details the experimental protocols, presents the expected data in a structured format, and visualizes the procedural workflows.

Computational Methodology: A Detailed Protocol

The following protocol describes a typical approach for performing quantum chemical calculations on a molecule like this compound using a widely adopted computational chemistry software package such as Gaussian.

2.1. Molecular Structure and Optimization

  • Initial Structure Construction: The 3D structure of this compound is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: To find the most stable conformation (the structure with the lowest potential energy), a geometry optimization is performed. This is a crucial step to ensure that all subsequent calculations are carried out on a realistic molecular structure. A common and reliable method for this is the Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The "opt" keyword is used in the calculation setup.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate various thermodynamic properties and to predict the vibrational (IR) spectrum.

2.2. Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated:

  • Electronic Properties: This includes the distribution of electrons in the molecule, which is critical for understanding its reactivity. Mulliken atomic charges are a common way to quantify the charge distribution.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and its ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and is useful for identifying sites prone to electrophilic or nucleophilic attack.

  • Spectroscopic Properties: Vibrational frequencies from the frequency calculation can be used to simulate the infrared (IR) spectrum of the molecule.

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations for this compound.

Table 1: Optimized Geometric Parameters (Hypothetical Data)

ParameterBond/Angle/DihedralValue (Å or °)
Bond Lengths C1-C21.39
N3-N41.32
C7-Cl81.74
C4-C9(H3)1.51
Bond Angles C1-C2-N3120.5
C2-N3-N4118.9
C6-C7-Cl8119.8
Dihedral Angles C1-C2-N3-N40.0
C5-C6-C7-Cl8179.9

Table 2: Mulliken Atomic Charges (Hypothetical Data)

AtomCharge (e)
C1-0.15
C20.12
N3-0.25
N4-0.23
C70.05
Cl8-0.18
C9 (Methyl)-0.22
H (Methyl)0.10

Table 3: Frontier Molecular Orbital (FMO) Properties (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.31

Table 4: Thermodynamic Properties at 298.15 K (Hypothetical Data)

ParameterValue
Zero-point vibrational energy (kcal/mol)95.8
Enthalpy (kcal/mol)102.5
Gibbs Free Energy (kcal/mol)75.3
Entropy (cal/mol·K)91.2

Visualization of Workflows and Relationships

4.1. Quantum Chemical Calculation Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations to predict molecular properties.

G A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C E Optimized Geometric Parameters (Bond Lengths, Angles) B->E D 4. Property Calculations (Single Point Energy) C->D F Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->F G Vibrational Frequencies (Simulated IR Spectrum) C->G H Electronic Properties (Mulliken Charges, HOMO-LUMO) D->H I Analysis and Interpretation E->I F->I G->I H->I

Workflow for Quantum Chemical Calculations.

4.2. Linking Molecular Properties to Biological Activity

This diagram illustrates the logical relationship between the calculated quantum chemical properties and the potential biological activity of a drug candidate.

G cluster_0 Quantum Chemical Properties cluster_1 Drug-Receptor Interactions cluster_2 Pharmacokinetics (ADME) HOMO_LUMO HOMO-LUMO Gap (Reactivity) Binding Binding Affinity HOMO_LUMO->Binding Metabolism Metabolic Stability HOMO_LUMO->Metabolism MEP Molecular Electrostatic Potential (Interaction Sites) MEP->Binding Charges Atomic Charges (Polarity) Charges->Binding Solubility Solubility Charges->Solubility Activity Biological Activity Binding->Activity Specificity Receptor Specificity Specificity->Activity Solubility->Activity Metabolism->Activity

Connecting Molecular Properties to Biological Activity.

Interpretation and Significance in Drug Development

  • Geometric Parameters: The precise bond lengths and angles of the optimized structure are fundamental for understanding the molecule's shape, which is a key determinant of its ability to bind to a biological target.

  • Mulliken Charges and MEP: These properties help to identify the electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting how the molecule will interact with a receptor, including the formation of hydrogen bonds and other non-covalent interactions.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and can be more readily involved in chemical reactions, which can be relevant for its metabolic fate and its mechanism of action.

  • Thermodynamic Properties: Calculated thermodynamic parameters can provide insights into the stability of the molecule and the feasibility of its synthesis.

  • Vibrational Spectra: The predicted IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

By integrating these computational insights, researchers can make more informed decisions in the drug discovery and development process, potentially reducing the time and cost associated with bringing a new therapeutic agent to market.

Methodological & Application

Synthesis of 7-Chloro-4-methylcinnoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Chloro-4-methylcinnoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations for the formation of the cinnoline ring system.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence starting from the commercially available 4-chloro-2-nitroacetophenone. The first step involves the selective reduction of the nitro group to an amine, yielding the key intermediate, 2-amino-4-chloroacetophenone. The subsequent step is an intramolecular cyclization through diazotization of the amino group to form the final cinnoline product.

Data Presentation

StepReactionStarting MaterialProductReagentsExpected Yield (%)Physical State of Product
1Reduction4-chloro-2-nitroacetophenone2-amino-4-chloroacetophenoneSnCl₂·2H₂O, conc. HCl80-90Solid
2Diazotization & Cyclization2-amino-4-chloroacetophenoneThis compoundNaNO₂, conc. HCl60-70Solid

Note: The expected yields are estimates based on similar reported chemical transformations. Actual yields may vary depending on experimental conditions. The physical and spectral data for the final product, this compound, would require experimental determination.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-chloroacetophenone

This procedure outlines the reduction of 4-chloro-2-nitroacetophenone to 2-amino-4-chloroacetophenone using tin(II) chloride.

Materials:

  • 4-chloro-2-nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitroacetophenone (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). During this process, a precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4-chloroacetophenone.

Step 2: Synthesis of this compound

This procedure describes the diazotization of 2-amino-4-chloroacetophenone followed by intramolecular cyclization to yield the target cinnoline.

Materials:

  • 2-amino-4-chloroacetophenone

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-4-chloroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0-1.2 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization will occur, which can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane or chloroform (3 x volumes).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Cyclization start1 4-chloro-2-nitroacetophenone process1 Reduction (Reflux) start1->process1 reagents1 SnCl2·2H2O, HCl reagents1->process1 workup1 Neutralization (NaOH) Extraction (EtOAc) process1->workup1 intermediate 2-amino-4-chloroacetophenone workup1->intermediate process2 Diazotization (0-5 °C) Cyclization (RT) intermediate->process2 reagents2 NaNO2, HCl reagents2->process2 workup2 Neutralization (NaHCO3) Extraction (DCM) process2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 7-Chloro-4-methylcinnoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols or detailed application data for the direct use of 7-Chloro-4-methylcinnoline in organic synthesis. This suggests that it is not a commonly utilized reagent or building block. The following application notes and protocols are therefore based on general principles of cinnoline chemistry and provide a foundational guide for researchers and drug development professionals interested in the synthesis and potential applications of this and related substituted cinnolines.

Introduction

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a key structural motif in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties.[1] The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. The chloro-substituent at the 7-position can serve as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's electronic properties and steric interactions.

Synthetic Strategies for Substituted Cinnolines

The synthesis of the cinnoline ring system can be achieved through several established methods. The choice of a particular synthetic route will depend on the availability of starting materials and the desired substitution pattern. For a target molecule like this compound, a multi-step synthesis would likely be required, involving the formation of the cinnoline core followed by or preceded by the introduction of the chloro and methyl substituents.

Two classical methods for cinnoline synthesis are the Widman-Stoermer synthesis and the Borsche-Koelsch synthesis.[2][3][4]

Widman-Stoermer Synthesis

The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene.[2][5] This method is particularly useful for preparing cinnolines with substituents on the pyridazine ring. The presence of electron-donating groups, such as a methyl group, on the vinyl substituent generally facilitates the cyclization.[5]

A potential retrosynthetic analysis for this compound using this approach is outlined below.

G This compound This compound Diazonium salt of 2-amino-4-chlorostyrene derivative Diazonium salt of 2-amino-4-chlorostyrene derivative This compound->Diazonium salt of 2-amino-4-chlorostyrene derivative Cyclization 2-Amino-4-chloro-alpha-methylstyrene 2-Amino-4-chloro-alpha-methylstyrene Diazonium salt of 2-amino-4-chlorostyrene derivative->2-Amino-4-chloro-alpha-methylstyrene Diazotization Substituted 2-nitro-4-chlorotoluene Substituted 2-nitro-4-chlorotoluene 2-Amino-4-chloro-alpha-methylstyrene->Substituted 2-nitro-4-chlorotoluene Reduction & Olefination

Caption: Retrosynthetic analysis for this compound via a modified Widman-Stoermer approach.

Borsche-Koelsch Cinnoline Synthesis

The Borsche-Koelsch synthesis provides access to 4-hydroxycinnolines from the cyclization of arylhydrazones of α-keto esters. While this method would not directly yield 4-methylcinnoline, the resulting 4-hydroxycinnoline could potentially be converted to a 4-chlorocinnoline intermediate, which could then undergo methylation.

A generalized workflow for the Borsche-Koelsch synthesis is depicted below.

G cluster_0 Borsche-Koelsch Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone alpha-Ketoester alpha-Ketoester alpha-Ketoester->Arylhydrazone 4-Hydroxycinnoline 4-Hydroxycinnoline Arylhydrazone->4-Hydroxycinnoline Acid-catalyzed cyclization

Caption: General workflow of the Borsche-Koelsch cinnoline synthesis.

Experimental Protocols (General Procedures)

The following are generalized protocols for the synthesis of a cinnoline core structure. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for Widman-Stoermer Synthesis

Objective: To synthesize a substituted cinnoline from an o-aminoarylethylene derivative.

Materials:

  • Substituted o-aminoarylethylene

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ice

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the o-aminoarylethylene derivative in a mixture of ethanol and concentrated HCl, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Development

While specific applications for this compound are not documented, the cinnoline scaffold is prevalent in compounds with a wide range of biological activities.[1] Halogenated and methylated cinnoline derivatives have shown promise in several therapeutic areas.[1]

Potential Therapeutic Area Rationale based on Analogs Relevant Citations
Anticancer Cinnoline derivatives have been investigated as topoisomerase inhibitors and have shown cytotoxic activity against various cancer cell lines.[1]
Antibacterial/Antifungal Chloro-substituted cinnolines, in particular, have demonstrated potent activity against various bacterial and fungal strains.[1]
Anti-inflammatory Certain cinnoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[6]
Antimalarial The structural similarity of the cinnoline core to other nitrogen-containing heterocycles used in antimalarial drugs suggests potential in this area.[1]

The logical workflow for exploring the therapeutic potential of a novel cinnoline derivative like this compound would involve its synthesis, followed by a series of in vitro and in vivo screening assays.

G Synthesis Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., cytotoxicity, antimicrobial) Purification_Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (animal models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical workflow for the early-stage drug discovery process involving a novel cinnoline derivative.

Conclusion

Although this compound is not a readily available or well-documented compound, the foundational chemistry of the cinnoline ring system provides clear pathways for its potential synthesis. Researchers and drug development professionals can utilize established methods like the Widman-Stoermer synthesis as a starting point for accessing this and other novel substituted cinnolines. The diverse biological activities reported for various cinnoline derivatives underscore the potential of this scaffold in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential applications in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of 7-Chloro-4-methylcinnoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 7-chloro-4-methylcinnoline, a heterocyclic scaffold with significant potential in medicinal chemistry. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a chloro substituent at the 7-position and a methyl group at the 4-position offers versatile opportunities for structural modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This document outlines protocols for the synthesis of the parent compound, this compound, and its subsequent derivatization via common and robust cross-coupling and substitution reactions. It also includes hypothetical, yet representative, biological data to illustrate the potential outcomes of such derivatization strategies.

Synthesis of this compound

The synthesis of this compound can be achieved through a classical approach involving the diazotization of a substituted aniline precursor. The following protocol is adapted from established methods for cinnoline synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential synthetic route based on established chemical principles for the formation of the cinnoline ring system.

Materials:

  • 3-Chloro-2-isopropenylaniline

  • Hydrochloric acid (concentrated and 2N)

  • Sodium nitrite

  • Ether

  • Sodium hydroxide solution

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Diazonium Salt: Dissolve 3-chloro-2-isopropenylaniline in a mixture of concentrated hydrochloric acid and 2N hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • Cyclization: After diazotization, warm the reaction mixture to 60 °C. The color of the solution will typically change, indicating the cyclization and formation of the cinnoline ring. Maintain this temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution. Extract the product with a suitable organic solvent such as ether or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Derivatization of this compound

The chlorine atom at the 7-position of the cinnoline ring is a key handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for this purpose. Additionally, nucleophilic aromatic substitution (SNAr) can be employed.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling this compound with a variety of boronic acids or esters.[2] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 7-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 7-substituted-4-methylcinnoline derivative.

Table 1: Representative Suzuki-Miyaura Coupling Products and Hypothetical Biological Data

Compound IDR Group (at C7)Yield (%)TargetIC₅₀ (µM)
SM-1 Phenyl85Kinase A0.52
SM-2 4-Methoxyphenyl82Kinase A0.21
SM-3 3-Pyridyl75Kinase B1.15
SM-4 2-Thienyl78Kinase B0.89
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the cinnoline core.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).

  • Add the anhydrous, deoxygenated solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Products and Hypothetical Biological Data

Compound IDNHR/NR₂ Group (at C7)Yield (%)TargetIC₅₀ (µM)
BH-1 Aniline78Enzyme X2.5
BH-2 Morpholine88Enzyme X0.98
BH-3 Piperidine85Enzyme Y5.2
BH-4 Benzylamine72Enzyme Y3.1

Visualization of Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_start Starting Material Synthesis cluster_deriv Derivatization Reactions cluster_products Product Libraries cluster_assay Biological Evaluation Start 3-Chloro-2-isopropenylaniline Cinnoline This compound Start->Cinnoline Diazotization & Cyclization Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, Base) Cinnoline->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Base) Cinnoline->Buchwald Suzuki_Prod 7-Aryl/Alkyl-4-methylcinnolines Suzuki->Suzuki_Prod Buchwald_Prod 7-Amino-4-methylcinnolines Buchwald->Buchwald_Prod Assay Screening & SAR Studies Suzuki_Prod->Assay Buchwald_Prod->Assay

Caption: Derivatization workflow of this compound.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatized this compound analogs, for instance, in the context of cancer therapy where kinase inhibition is a common mechanism.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Substituted-4-methylcinnoline (e.g., SM-2) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. The synthetic and derivatization protocols outlined in these application notes provide a framework for creating diverse libraries of compounds. By leveraging powerful cross-coupling methodologies, researchers can systematically explore the structure-activity relationships of this versatile heterocyclic system, paving the way for the discovery of new drug candidates with improved potency and selectivity. The provided visualizations offer a clear overview of the experimental workflow and a potential mechanism of action for these compounds.

References

Application Notes and Protocols for the Characterization of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methylcinnoline is a heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as antibacterial, antifungal, and anticancer agents.[1][2] Thorough analytical characterization is crucial for the identification, purity assessment, and quality control of this compound in research and drug development settings. This document provides an overview of key analytical techniques and detailed protocols for the characterization of this compound.

Analytical Techniques

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of the compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline form.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shift ranges for the protons and carbons of this compound, based on general knowledge of substituted cinnoline and quinoline ring systems. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
3CH7.5 - 8.5120 - 130
4C-CH₃-140 - 150
4-CH₃CH₃2.5 - 3.015 - 25
5CH7.8 - 8.8125 - 135
6CH7.4 - 8.0120 - 130
7C-Cl-130 - 140
8CH8.0 - 9.0115 - 125
4aC-145 - 155
8aC-140 - 150

Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Expected Mass Spectrometric Data

The molecular weight of this compound (C₉H₇ClN₂) is 178.62 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum is expected to show a characteristic M/M+2 isotopic pattern with an approximate intensity ratio of 3:1.

Table 2: Expected m/z Values for Key Fragments of this compound

FragmentProposed StructureExpected m/z
[M]⁺C₉H₇³⁵ClN₂⁺178
[M+2]⁺C₉H₇³⁷ClN₂⁺180
[M-CH₃]⁺C₈H₄ClN₂⁺163/165
[M-Cl]⁺C₉H₇N₂⁺143
[M-N₂]⁺C₉H₇Cl⁺150/152

Protocol for Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis

This protocol is a general starting point and may require optimization for specific instrumentation and purity requirements.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

    • Example Gradient:

      • 0-2 min: 10% Organic

      • 2-15 min: 10-90% Organic

      • 15-18 min: 90% Organic

      • 18-20 min: 90-10% Organic

      • 20-25 min: 10% Organic

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-320 nm for such aromatic systems).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time and peak purity. For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

Crystallographic Characterization

X-ray Crystallography

Should single crystals of this compound be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure.

Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Data Interpretation: Analyze the resulting crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizations

The following diagrams illustrate generalized workflows and relationships relevant to the characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if single crystals) Purification->XRay HPLC HPLC Analysis Purification->HPLC

General experimental workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_crystallography Crystallography This compound This compound NMR NMR (Structure) This compound->NMR MS Mass Spec. (Molecular Weight, Formula) This compound->MS HPLC HPLC (Purity, Quantification) This compound->HPLC XRay X-ray (3D Structure) This compound->XRay

Relationship between this compound and key analytical characterization techniques.

Signaling_Pathway_Hypothesis Cinnoline_Derivative Cinnoline Derivative (e.g., this compound) Target_Protein Potential Target Protein (e.g., Kinase, Receptor) Cinnoline_Derivative->Target_Protein Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Cellular_Response

Hypothetical signaling pathway for a biologically active cinnoline derivative.

References

Application Notes and Protocols for 7-Chloro-4-methylcinnoline as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of heterocyclic chemistry and the known reactivity of the parent cinnoline scaffold. Due to a lack of specific published literature on 7-chloro-4-methylcinnoline, these guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a functionalized bicyclic heteroaromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. The cinnoline core, an isomer of quinoline and quinoxaline, is present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The strategic placement of a chloro group at the 7-position and a methyl group at the 4-position offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of novel heterocyclic compounds.

The chlorine atom at the C7 position can be a site for nucleophilic aromatic substitution, although it is less activated than a halogen at the C4 position. The methyl group at C4 can potentially undergo condensation reactions. The cinnoline nitrogen atoms can be targeted for N-oxidation or quaternization, further expanding the synthetic possibilities.

Potential Applications

Derivatives of this compound are hypothesized to be valuable in the following areas:

  • Drug Discovery: As a scaffold for the development of kinase inhibitors (e.g., targeting MET and VEGFR-2), antimicrobial agents, and anti-inflammatory drugs.

  • Materials Science: As a building block for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

  • Agrochemicals: As a core structure for novel herbicides and pesticides.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from 2-amino-4-chloropropiophenone, based on the Richter cinnoline synthesis.

G A 2-Amino-4-chloropropiophenone B Diazonium Salt Intermediate A->B  NaNO2, HCl (Diazotization) C This compound B->C  Intramolecular  Cyclization

Caption: Proposed Richter-type synthesis of this compound.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

Materials:

  • 2-Amino-4-chloropropiophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-amino-4-chloropropiophenone (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours to facilitate intramolecular cyclization.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.

Protocol 2: Nucleophilic Aromatic Substitution at the C7-Position (Hypothetical)

This protocol describes a hypothetical reaction to displace the chloro group with a generic amine nucleophile.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine) (2.0-3.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the amine (2.0 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding 7-amino-4-methylcinnoline derivative.

G cluster_0 Reaction Setup A This compound F Inert Atmosphere (Ar or N2) A->F B Amine (Nu-H) B->F C Pd Catalyst & Ligand C->F D Base (e.g., Cs2CO3) D->F E Anhydrous Solvent E->F G Heating (100-120 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Workup & Purification H->I J 7-Amino-4-methylcinnoline Derivative I->J

Caption: Experimental workflow for a hypothetical Buchwald-Hartwig amination.

Hypothetical Application in Kinase Inhibitor Synthesis

Cinnoline derivatives have been explored as kinase inhibitors. The this compound scaffold could serve as a starting point for the synthesis of inhibitors targeting kinases such as MET and VEGFR-2, which are implicated in cancer progression. The general structure of such inhibitors often features a hinge-binding motif and a solubilizing tail.

G cluster_0 VEGFR-2/MET Signaling A Growth Factor (VEGF/HGF) B VEGFR-2 / MET Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) B->C Phosphorylation Cell Proliferation, Angiogenesis, Metastasis Cell Proliferation, Angiogenesis, Metastasis C->Cell Proliferation, Angiogenesis, Metastasis D This compound Derivative D->B Inhibition

Application Notes and Protocols for High-Throughput Screening of 7-Chloro-4-methylcinnoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, analgesic, and antimicrobial properties.[1][2] The 7-chloro-4-methylcinnoline scaffold represents a promising starting point for the development of novel therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of chemical analogs, enabling the identification of "hit" compounds with desired biological activity.[3] This document outlines detailed protocols for a high-throughput screening cascade designed to identify and characterize novel this compound analogs with potential antiproliferative activity. The proposed workflow begins with a primary screen for cytotoxicity against a panel of human cancer cell lines, followed by secondary assays to elucidate the mechanism of action of the identified hits.

Experimental Workflow

The screening process is designed as a multi-step cascade to efficiently identify and characterize promising compounds.

G A Library of this compound Analogs B High-Throughput Cytotoxicity Assay (MTT) vs. Cancer Cell Line Panel A->B C Hit Identification (e.g., GI50 < 10 µM) B->C D Dose-Response Analysis (IC50 Determination) C->D Confirmed Hits E Apoptosis Assay (Caspase-Glo 3/7) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Kinase Inhibition Profiling D->G H In Vivo Efficacy Studies G->H

Caption: High-throughput screening cascade for this compound analogs.

Data Presentation: Summary of Analog Activity

The following tables summarize hypothetical quantitative data for a series of this compound analogs.

Table 1: Primary Screening Results - Growth Inhibition (GI50) in µM

Compound IDA549 (Lung)HCT116 (Colon)MCF-7 (Breast)CCRF-CEM (Leukemia)
CMC-0018.512.19.25.4
CMC-002> 50> 50> 50> 50
CMC-0031.20.83.50.5
CMC-00425.630.145.818.9
CMC-0050.91.52.10.7
Doxorubicin0.10.080.20.05

GI50: Concentration required to inhibit cell growth by 50%. Doxorubicin is included as a positive control.

Table 2: Secondary Assay Results for Hit Compounds

Compound IDIC50 (A549, µM)Apoptosis Induction (Fold Change vs. Vehicle)% Cells in G2/M Phase
CMC-0031.14.235%
CMC-0050.855.842%
Doxorubicin0.128.565%

IC50: Concentration required to inhibit cell viability by 50%. Apoptosis induction measured by caspase 3/7 activity.

Experimental Protocols

Protocol 1: High-Throughput Antiproliferative Assay (MTT Assay)

This protocol is adapted for screening against various human cancer cell lines to determine the antiproliferative activity of the synthesized analogs.[4]

1. Materials and Reagents:

  • This compound analogs dissolved in DMSO (10 mM stock)

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, CCRF-CEM)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Dilute cells to a final concentration of 5 x 10⁴ cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analogs in culture medium from the 10 mM DMSO stock. A typical screening concentration is 10 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.

1. Materials and Reagents:

  • Hit compounds identified from the primary screen.

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

2. Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in white-walled 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours.

    • Treat cells with hit compounds at their IC50 and 5x IC50 concentrations for 24 hours. Include vehicle and positive controls.

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

    • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of hit compounds on cell cycle progression.

1. Materials and Reagents:

  • Hit compounds.

  • 6-well plates.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Phosphate-Buffered Saline (PBS).

  • 70% Ethanol (ice-cold).

  • Flow cytometer.

2. Procedure:

  • Cell Culture and Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with hit compounds at their IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway

Many cinnoline and quinoline analogs exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be targeted by this compound analogs.

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Analog 7-Chloro-4- methylcinnoline Analog Analog->RAF Inhibition Analog->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Experimental Blueprint for Investigating the Reactivity of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental setup and study of reactions involving 7-Chloro-4-methylcinnoline. This key intermediate holds potential for the development of novel therapeutic agents, and the following protocols offer a starting point for its chemical exploration through common and powerful synthetic methodologies.

Synthesis of this compound

The foundational step in studying the reactivity of this compound is its synthesis. A well-established method for the preparation of 4-methylcinnolines involves the diazotisation of o-isopropenylanilines. Specifically, this compound can be synthesized from the corresponding 2-isopropenyl-4-chloroaniline.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of 2-isopropenyl-4-chloroaniline: This precursor is synthesized through a Grignard reaction between a suitable derivative of 4-chloroaniline and isopropenylmagnesium bromide.

  • Step 2: Diazotization and Cyclization:

    • Dissolve the crude 2-isopropenyl-4-chloroaniline in a mixture of concentrated hydrochloric acid and 2N acid.

    • Cool the solution to 5°C in an ice bath to form a suspension.

    • Diazotize the suspension by the dropwise addition of a solution of sodium nitrite. A distinct color change to a deep green solution is typically observed.

    • Warm the reaction mixture to 60°C. The cyclization reaction is usually rapid, indicated by a color change to red and the cessation of a positive diazonium test.

    • The this compound product can then be isolated and purified using standard techniques such as extraction and crystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The chlorine atom at the 7-position of the cinnoline ring is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a particularly versatile method for this transformation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles (Analogous Systems)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-4-methylcinnoline (hypothetical)85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-4-methylcinnoline (hypothetical)80-90
33-Pyridylboronic acid7-(3-Pyridyl)-4-methylcinnoline (hypothetical)75-85

Note: The data presented in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions on structurally similar chloro-N-heterocyclic compounds. Actual yields for reactions with this compound may vary.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants This compound + Arylboronic Acid + Pd Catalyst & Base Reaction Degas & Heat (e.g., 80-100°C) Reactants->Reaction Solvent Workup Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product 7-Aryl-4-methylcinnoline Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the cinnoline ring system facilitates nucleophilic aromatic substitution at the 7-position. This allows for the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired nucleophile (e.g., a primary or secondary amine, an alkoxide, or a thiol) in excess (2-5 equivalents).

  • For reactions with amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to an elevated temperature (typically 100-150°C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Table 2: Representative Data for Nucleophilic Aromatic Substitution on Chloro-N-Heterocycles (Analogous Systems)

EntryNucleophileProductYield (%)
1Morpholine7-(Morpholin-4-yl)-4-methylcinnoline (hypothetical)70-85
2Sodium methoxide7-Methoxy-4-methylcinnoline (hypothetical)65-80
3Benzylamine7-(Benzylamino)-4-methylcinnoline (hypothetical)75-90

Note: The data presented in this table is illustrative and based on typical yields for SNAr reactions on structurally similar chloro-N-heterocyclic compounds. Actual yields for reactions with this compound may vary.

Logical Flow of Nucleophilic Aromatic Substitution

SNAr_Logic Start This compound Nucleophile Select Nucleophile (Amine, Alkoxide, Thiol) Start->Nucleophile Reaction Heat in Polar Aprotic Solvent Start->Reaction Nucleophile->Reaction Workup Precipitation & Purification Reaction->Workup Product 7-Substituted-4-methylcinnoline Workup->Product

Caption: Logical flow for nucleophilic aromatic substitution on this compound.

Potential Signaling Pathway Involvement

Cinnoline derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Cinnoline-based compounds may act as inhibitors of key kinases within this pathway.

Hypothetical Signaling Pathway Inhibition by Cinnoline Derivatives

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Cinnoline Cinnoline Derivative Cinnoline->PI3K Cinnoline->Akt Cinnoline->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by cinnoline derivatives.

Application Notes and Protocols: 7-Chloro-4-methylcinnoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a promising scaffold in the design and development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The cinnoline core, with its unique electronic and structural features, offers a versatile platform for the synthesis of targeted kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 7-Chloro-4-methylcinnoline, a representative cinnoline derivative, in the context of kinase inhibitor development. While specific data for this compound is not extensively available in the public domain, this guide leverages published information on related cinnoline derivatives to provide a comprehensive framework for its synthesis, biological evaluation, and mechanistic studies.

Rationale for this compound as a Kinase Inhibitor Scaffold

The cinnoline scaffold has been identified in potent inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1][2] The nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The substituents on the cinnoline ring, such as the chloro group at position 7 and the methyl group at position 4, can be strategically utilized to enhance potency, selectivity, and pharmacokinetic properties. The chlorine atom can form halogen bonds or occupy hydrophobic pockets, while the methyl group can improve metabolic stability and target engagement.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for cinnoline ring formation. A common strategy involves the cyclization of appropriately substituted phenylhydrazones.

Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-chlorotoluene

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl acetoacetate

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Diazotization: Dissolve 2-Amino-4-chlorotoluene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution. Stir the reaction mixture at room temperature for 4-6 hours. The resulting phenylhydrazone will precipitate. Filter the solid, wash with water, and dry.

  • Fischer Indole Synthesis (Cinnoline Formation): Add the dried phenylhydrazone to polyphosphoric acid. Heat the mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potential of this compound against a specific kinase target (e.g., PI3Kα), a biochemical assay is performed. The following protocol is a general guideline and may require optimization for different kinases.

Protocol: PI3Kα HTRF Kinase Assay

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-PIP3 antibody and d2-labeled PIP3)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well low-volume microtiter plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in the assay buffer to the appropriate concentrations.

  • Assay Reaction:

    • Add 2 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 4 µL of the PI3Kα enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the PIP2/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the HTRF detection mix containing the Eu3+-cryptate labeled anti-PIP3 antibody and d2-labeled PIP3.

  • Signal Measurement: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The inhibitory activity of this compound and related cinnoline derivatives against various kinases can be summarized for comparative analysis.

Table 1: Inhibitory Activity of Cinnoline Derivatives against Target Kinases

Compound IDTarget KinaseIC50 (nM)Reference
This compound PI3Kα (Hypothetical) 150-
This compound BTK (Hypothetical) 250-
Cinnoline Derivative 1PI3Kα85[1]
Cinnoline Derivative 2PI3Kβ120[1]
4-Aminocinnoline-3-carboxamide 1BTK50[2]
4-Aminocinnoline-3-carboxamide 2BTK75[2]

Cellular Activity Assessment

The anti-proliferative effect of this compound can be evaluated in cancer cell lines known to be dependent on the targeted kinase pathway.

Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7 for PI3Kα)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor This compound Inhibitor->PI3K

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (HTRF) Purification->KinaseAssay CellProlif Cell Proliferation Assay (MTT) Purification->CellProlif IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR GI50 GI50 Determination CellProlif->GI50 GI50->SAR

Caption: Kinase Inhibitor Development Workflow.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and application notes provided herein offer a comprehensive framework for its synthesis, in vitro and cellular characterization. Further optimization of the cinnoline scaffold through medicinal chemistry efforts, guided by structure-activity relationship studies, could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential. It is important to note that the specific biological activities and optimal experimental conditions for this compound will need to be determined empirically.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Chloro-4-methylcinnoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common approach to synthesizing substituted cinnolines involves the diazotization of an appropriate o-aminoaryl precursor followed by intramolecular cyclization. For this compound, a plausible starting material would be 2-amino-4-chloro-α-methylstyrene.

Q2: My overall yield for the synthesis is consistently low. What are the most likely causes?

Low yields in cinnoline synthesis can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and pH.

  • Side Reactions: The diazonium intermediate is reactive and can undergo unwanted side reactions if not handled correctly.

  • Poor Cyclization Efficiency: The ring-closing step may be inefficient due to steric hindrance, improper reaction conditions, or the presence of impurities.

  • Product Degradation: The final product may be unstable under the reaction or workup conditions.

  • Losses during Purification: Significant amounts of product can be lost during crystallization, chromatography, or extraction.

Q3: I am observing multiple spots on my TLC plate after the cyclization step. What are these impurities?

The formation of multiple products is a common issue. These impurities could be:

  • Isomeric Products: Depending on the precursor, cyclization could potentially occur at different positions, leading to structural isomers.

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Byproducts from Side Reactions: Such as phenol formation from the reaction of the diazonium salt with water.

  • Polymerization Products: Some precursors or intermediates may be prone to polymerization under the reaction conditions.

Troubleshooting Guide

Problem 1: Low Yield in the Diazotization Step
Symptom Possible Cause Suggested Solution
Gas evolution (N₂) is slow or absent upon addition of sodium nitrite.Temperature is too low, or the acidic medium is not sufficiently strong.Ensure the reaction temperature is maintained between 0-5 °C. Use a properly calibrated thermometer. Confirm the concentration and amount of acid used.
A dark-colored solution or tar-like substance forms.The temperature is too high, leading to the decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise.
The starting amine precipitates out of the solution.Insufficient acid to form the soluble amine salt.Ensure a molar excess of a strong acid (like HCl) is used to fully protonate the starting amine.
Problem 2: Inefficient Cyclization and Low Product Yield
Symptom Possible Cause Suggested Solution
TLC analysis shows a significant amount of unreacted intermediate after the expected reaction time.The reaction temperature is too low, or the catalyst (if any) is inactive.Gradually increase the reaction temperature in small increments. If a catalyst is used, ensure it is fresh and added in the correct amount.
Formation of a significant amount of a polar, water-soluble byproduct.The diazonium salt is reacting with water to form a phenol.Ensure the reaction is carried out in a non-aqueous or low-water environment if possible. The efficiency of the intramolecular cyclization needs to be favored over intermolecular reactions.
The desired product is difficult to isolate from the reaction mixture.The product may be soluble in the aqueous phase or form a complex with other components.Adjust the pH of the workup solution to ensure the product is in its neutral form. Perform multiple extractions with an appropriate organic solvent.

Data Presentation

Table 1: Effect of Temperature on Cyclization Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50123585
7085590
9047092
11026588

Note: Hypothetical data for illustrative purposes.

Table 2: Influence of Solvent on Product Purity

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.46891
Acetonitrile37.57285
Dioxane2.26593
Ethanol24.55880

Note: Hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Diazotization of 2-amino-4-chloro-α-methylstyrene
  • Dissolve 10 mmol of 2-amino-4-chloro-α-methylstyrene in 20 mL of 3M HCl.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 11 mmol of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the cyclization step.

Protocol 2: Cyclization to this compound
  • To the freshly prepared diazonium salt solution, slowly add a solution of a suitable cyclization agent (e.g., a copper catalyst in a compatible solvent).

  • Gradually warm the reaction mixture to the optimized temperature (e.g., 90 °C, as per Table 1).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A 2-amino-4-chloro- α-methylstyrene B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C Heat, Catalyst (Cyclization)

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Acid B Cool to 0-5 °C A->B D Diazotization (Dropwise addition of NaNO2) B->D C Prepare NaNO2 Solution C->D E Cyclization (Add catalyst and heat) D->E F Reaction Monitoring (TLC) E->F G Neutralization F->G H Extraction G->H I Drying and Concentration H->I J Purification (Chromatography/Recrystallization) I->J

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Product Yield Q1 Check Diazotization Step: Incomplete reaction? Start->Q1 A1_Yes Verify Temperature (0-5 °C) and Acid Concentration Q1->A1_Yes Yes A1_No Proceed to Cyclization Check Q1->A1_No No Q2 Check Cyclization Step: High level of byproducts? A1_No->Q2 A2_Yes Optimize Temperature and Solvent. Consider anhydrous conditions. Q2->A2_Yes Yes A2_No Proceed to Purification Check Q2->A2_No No Q3 Check Purification Step: Significant product loss? A2_No->Q3 A3_Yes Optimize extraction pH and solvent. Review chromatography/recrystallization. Q3->A3_Yes Yes A3_No Review overall reaction stoichiometry and reagent purity. Q3->A3_No No

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Purification of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 7-Chloro-4-methylcinnoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. Please note that while direct literature on the purification of this compound is limited, the following guidance is based on established principles for the purification of substituted cinnolines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound and similar heterocyclic compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] The impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered out hot). Common solvents to screen for cinnoline and quinoline derivatives include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[2][3]

Q3: What are the typical stationary and mobile phases for column chromatography of chloro-substituted N-heterocycles?

A3: For column chromatography of compounds like this compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the target compound from its impurities.

Q4: My purified this compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A wider range suggests that the compound may require further purification.

Q5: Can I use activated carbon during recrystallization?

A5: Yes, activated carbon can be used to remove colored impurities from your product. It is typically added to the hot, dissolved solution before filtration.[4] However, it should be used judiciously as it can also adsorb some of the desired product, leading to a lower yield.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent. - Ensure a slower cooling process. Try letting the solution cool to room temperature before placing it in an ice bath.[1] - Add a small amount of a solvent in which the compound is more soluble to the "oiled out" mixture and gently heat until dissolved, then cool slowly.
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). The compound is highly soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound and then try to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Add a seed crystal of the pure compound, if available.[1] - Try a different solvent or solvent system.
Low recovery of the purified product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. - Preheat the filtration funnel and flask to prevent the product from crystallizing in the funnel.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product.- Perform a second recrystallization. - Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[4]
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC The polarity of the eluent is too high or too low.- Adjust the solvent system. If the spots are all at the bottom of the TLC plate, the eluent is not polar enough. If they are all at the top, it is too polar. Aim for an Rf value of 0.2-0.4 for the target compound.
Cracks or channels in the column Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Compound is not eluting from the column The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol or triethylamine (for basic compounds) can be added to the eluent.
Broad or tailing bands The column is overloaded with the sample. The compound is interacting too strongly with the stationary phase.- Use a larger column or a smaller amount of crude product. - Add a small amount of a polar modifier (like acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Hypothetical)
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 2: Purification by Column Chromatography (Hypothetical)
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives a good separation of this compound from its impurities (target Rf ~0.3). A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Material Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)
Recrystallization85%98%75%
Column Chromatography85%>99%60%

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration dry Dry Crystals vacuum_filtration->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 7-Chloro-4-methylcinnoline.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

The most likely laboratory synthesis of this compound is based on the Borsche-Herbert synthesis. This method involves the diazotization of an ortho-aminoaryl ketone, in this case, 2-amino-4-chloroacetophenone, followed by an intramolecular cyclization to form the cinnoline ring system.

Q2: What are the common side products I might encounter during the synthesis of this compound?

Several side products can form during the synthesis, primarily arising from competing reactions during the diazotization and cyclization steps. The most common impurities are detailed in the troubleshooting section below.

Q3: How can I minimize the formation of these side products?

Careful control of reaction conditions is crucial. Key parameters to monitor and optimize include temperature, reaction time, and the stoichiometry of the reagents. For instance, maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Low yield of the desired product and presence of a phenolic impurity.
  • Symptom: The final product is contaminated with a significant amount of a compound that is more polar than the desired product and gives a positive ferric chloride test.

  • Probable Cause: Formation of 2-hydroxy-4-chloroacetophenone . This occurs when the intermediate diazonium salt reacts with water. This side reaction is particularly favored at elevated temperatures.[1][2]

  • Solution:

    • Maintain a strict temperature control, typically between 0-5 °C, during the diazotization step.

    • Use a non-aqueous solvent for the reaction if compatible with the subsequent cyclization step.

    • Ensure the reaction is carried out under anhydrous conditions as much as possible.

Issue 2: Isolation of a high molecular weight, colored impurity.
  • Symptom: A colored, often yellow or orange, solid with a molecular weight corresponding to the coupling of two precursor molecules is observed.

  • Probable Cause: Formation of a triazene side product. This happens when the diazonium salt couples with the unreacted starting material, 2-amino-4-chloroacetophenone.[3] This is more likely to occur if the diazotization is slow or incomplete, or if there is an excess of the starting amine.

  • Solution:

    • Ensure the complete and rapid conversion of the starting amine to the diazonium salt by the slow, portion-wise addition of the amine to the acidic nitrite solution.

    • Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure all the starting amine reacts.

Issue 3: Presence of a significant amount of starting material in the final product.
  • Symptom: Chromatographic analysis (TLC, LC-MS) of the crude product shows a significant spot/peak corresponding to 2-amino-4-chloroacetophenone.

  • Probable Cause: Incomplete diazotization or cyclization . This could be due to insufficient diazotizing agent, a reaction temperature that is too low for cyclization, or insufficient reaction time.

  • Solution:

    • Verify the stoichiometry and purity of the sodium nitrite.

    • After the diazotization is complete, allow the reaction to warm to the optimal temperature for cyclization and ensure it is stirred for a sufficient duration.

    • Monitor the reaction progress by TLC or another suitable analytical technique.

Issue 4: Formation of an isomeric impurity.
  • Symptom: Characterization of the product mixture reveals the presence of an isomer of the desired product.

  • Probable Cause: While less common for this specific substrate, alternative cyclization pathways can sometimes occur under harsh reaction conditions, potentially leading to the formation of a quinazoline derivative. However, the primary expected side product that is an isomer of the final product is the 4-hydroxy-7-chlorocinnoline . This can arise if the reaction follows a pathway that forms the 4-hydroxycinnoline, which is a known product of the Borsche and Herbert reaction.[4] If the intended synthesis is directly to the 4-methyl derivative, formation of the 4-hydroxy analog is a significant side product. If the synthesis involves a subsequent dehydroxylation step, then this would be an intermediate.

  • Solution:

    • Carefully control the reaction conditions, particularly the temperature and pH, during the cyclization step.

    • Purification by column chromatography is often necessary to separate the desired product from isomeric impurities.

Data Presentation

Side Product Common Cause Prevention Strategy
2-hydroxy-4-chloroacetophenoneReaction of diazonium salt with water, high temperature.Maintain low temperature (0-5 °C) during diazotization.
Triazene derivativeCoupling of diazonium salt with unreacted amine.Ensure complete diazotization, slow addition of amine.
2-amino-4-chloroacetophenoneIncomplete reaction.Check reagent stoichiometry, ensure sufficient reaction time/temperature.
4-hydroxy-7-chlorocinnolineAlternative reaction pathway inherent to the Borsche-Herbert synthesis.Optimize cyclization conditions, purification.

Experimental Protocols

Hypothetical Synthesis of this compound:

  • Diazotization: 2-amino-4-chloroacetophenone (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water). The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the stirred solution of the amine, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Cyclization: The cold diazonium salt solution is then slowly warmed to room temperature and stirred for several hours, or gently heated, to effect cyclization. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Visualizations

Synthesis_of_7_Chloro_4_methylcinnoline 2-amino-4-chloroacetophenone 2-amino-4-chloroacetophenone Diazonium_Salt Intermediate Diazonium Salt 2-amino-4-chloroacetophenone->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound Intramolecular Cyclization

Caption: Synthesis of this compound.

Side_Product_Formation Diazonium_Salt Intermediate Diazonium Salt Phenol_Side_Product 2-hydroxy-4-chloroacetophenone Diazonium_Salt->Phenol_Side_Product H2O, > 5 °C Triazene_Side_Product Triazene Derivative Diazonium_Salt->Triazene_Side_Product + Unreacted Amine Unreacted_Amine 2-amino-4-chloroacetophenone Unreacted_Amine->Triazene_Side_Product

Caption: Common side product formation pathways.

References

Stability and storage conditions for 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 7-Chloro-4-methylcinnoline, along with troubleshooting advice for common issues encountered during its handling and use in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

While specific stability data for this compound is not extensively documented in publicly available literature, general best practices for related heterocyclic compounds, such as quinoline and cinnoline derivatives, should be followed to ensure its integrity.[1][2][3] For long-term storage, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some sources for similar compounds suggest refrigeration or freezing. For example, a related compound, 7-Chloro-4-(piperazin-1-yl)quinoline, is recommended to be stored at -20°C for one month or -80°C for six months for stock solutions.[4]

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated area or under a chemical fume hood.[1][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[2][6] Avoid the formation of dust and aerosols.[1][5]

Q3: Is this compound sensitive to light or moisture?

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of clumping, which might suggest moisture absorption or chemical change. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check the purity and identify any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify the storage conditions and handling procedures. 2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments.
Difficulty dissolving the compound Use of an inappropriate solvent or potential degradation leading to less soluble impurities.1. Consult the supplier's datasheet for recommended solvents. 2. Try gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions. 3. If solubility issues persist, consider the possibility of degradation and assess the compound's purity.
Observed change in physical appearance (e.g., color) Exposure to light, air (oxidation), or moisture.1. Discontinue use of the potentially degraded compound. 2. Review storage and handling procedures to prevent future occurrences. 3. Always store in a tightly sealed, light-resistant container in a cool, dry place.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity of this compound by HPLC

This protocol provides a general method to assess the purity of this compound. The specific conditions may need to be optimized for your instrument and specific requirements.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) may be a good starting point. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working solution into the HPLC system.

    • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks may indicate impurities or degradation products.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results Observed check_storage Review Storage and Handling Procedures start->check_storage assess_purity Assess Compound Purity (e.g., HPLC, LC-MS) check_storage->assess_purity is_degraded Is Degradation Confirmed? assess_purity->is_degraded use_new_batch Use Fresh, Unopened Batch of Compound is_degraded->use_new_batch Yes review_protocol Review Experimental Protocol for Other Sources of Error is_degraded->review_protocol No end Problem Resolved use_new_batch->end review_protocol->end

Caption: Workflow for troubleshooting inconsistent experimental results.

Stability_Study_Workflow General Workflow for a Chemical Stability Study start Obtain High-Purity Reference Standard of this compound initial_analysis Perform Initial Analysis (t=0) (e.g., HPLC, MS, NMR, Appearance) start->initial_analysis stress_conditions Expose Aliquots to Stress Conditions (e.g., Elevated Temperature, High Humidity, UV Light) initial_analysis->stress_conditions time_points Analyze Samples at Pre-defined Time Points stress_conditions->time_points analyze_data Analyze Data for Degradation (Purity Change, Degradant Formation) time_points->analyze_data determine_shelf_life Determine Recommended Storage Conditions and Shelf-Life analyze_data->determine_shelf_life

References

Overcoming challenges in the functionalization of the cinnoline ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the cinnoline ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of the cinnoline ring?

A1: Researchers often face challenges related to:

  • Low yields: Reactions may produce the desired product in low quantities due to the inherent reactivity of the cinnoline ring or suboptimal reaction conditions.

  • Poor regioselectivity: The presence of two nitrogen atoms in the heterocyclic ring can lead to the formation of multiple isomers, making it difficult to isolate the desired product.

  • Harsh reaction conditions: Many traditional methods for cinnoline functionalization require high temperatures, strong acids or bases, or expensive and sensitive catalysts, which can limit the substrate scope and functional group tolerance.[1]

  • Catalyst deactivation: In metal-catalyzed reactions, the nitrogen atoms of the cinnoline ring can coordinate to the metal center, leading to catalyst poisoning and reduced efficiency.[2]

  • Side reactions: Undesired side reactions, such as over-functionalization, dimerization, or ring-opening, can compete with the desired transformation.

Q2: How can I improve the yield of my cinnoline functionalization reaction?

A2: Improving the yield often involves a systematic optimization of reaction parameters. Consider the following strategies:

  • Solvent selection: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields. Screen a range of solvents to find the optimal one for your specific transformation.

  • Temperature control: While some reactions require elevated temperatures, excessive heat can lead to decomposition of starting materials or products. Careful control of the reaction temperature is crucial.

  • Reagent stoichiometry: Varying the ratio of reactants, catalysts, and additives can have a profound effect on the reaction outcome.

  • Catalyst and ligand choice: For metal-catalyzed reactions, the choice of metal precursor and ligand is critical for achieving high catalytic activity and selectivity.

  • Exclusion of moisture and air: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensuring anhydrous and inert reaction conditions by using well-dried glassware and solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent their decomposition and improve yields.[3]

Q3: How can I control the regioselectivity of electrophilic substitution on the cinnoline ring?

A3: The inherent electronic properties of the cinnoline ring direct electrophilic attack to specific positions. The benzene ring is generally more susceptible to electrophilic substitution than the pyridazine ring.[4] To control regioselectivity:

  • Directing groups: The presence of activating or deactivating groups on the carbocyclic ring can direct incoming electrophiles to specific positions.

  • Reaction conditions: The choice of Lewis acid, temperature, and solvent can influence the regiochemical outcome of the reaction.

  • Protecting groups: In some cases, temporarily protecting one of the nitrogen atoms can alter the electronic distribution in the ring and direct the electrophile to the desired position.

Troubleshooting Guides

Problem: Low Yield in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Potential Cause Troubleshooting Steps
Catalyst Inactivation/Poisoning The nitrogen atoms in the cinnoline ring can coordinate with the palladium catalyst, leading to its deactivation.[2] To mitigate this, consider using bulky phosphine ligands that can shield the metal center. Increasing the catalyst loading might also be necessary.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent system. A mixture of solvents may be required to achieve adequate solubility.
Inefficient Transmetalation In Suzuki coupling, the choice of base is crucial for the activation of the boronic acid derivative.[5] Screen different bases (e.g., carbonates, phosphates, fluorides) to find the most effective one. For Sonogashira coupling, the copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate.[6] Ensure the quality and appropriate amount of the co-catalyst are used.
Side Reactions Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.[6] Running the reaction under dilute conditions and ensuring slow addition of the coupling partner can sometimes minimize these side reactions.

Workflow for Troubleshooting Low Yield in Suzuki Coupling of 4-Chlorocinnoline

G start Low Yield in Suzuki Coupling of 4-Chlorocinnoline catalyst Check Catalyst System start->catalyst base Optimize Base catalyst->base No improvement success Improved Yield catalyst->success Increase ligand bulk/ Increase catalyst loading solvent Screen Solvents base->solvent No improvement base->success Switch to stronger/ more soluble base (e.g., K3PO4) temp Adjust Temperature solvent->temp No improvement solvent->success Use aprotic polar solvent (e.g., DMF, Dioxane) reagents Verify Reagent Quality temp->reagents No improvement temp->success Optimize temperature (e.g., 80-100 °C) reagents->start Re-evaluate strategy reagents->success Use fresh, pure reagents

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Problem: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Acylation)
Potential Cause Troubleshooting Steps
Multiple Reactive Sites The cinnoline ring has several positions susceptible to electrophilic attack. The substitution pattern is influenced by both electronic and steric factors.
Harsh Reaction Conditions Strong acids and high temperatures can lead to a loss of selectivity and the formation of multiple products.
Influence of Existing Substituents The electronic nature of substituents already present on the cinnoline ring will direct the position of further substitution.

Decision Tree for Controlling Regioselectivity in Electrophilic Substitution

G start Desired Regioisomer Not Obtained conditions Modify Reaction Conditions start->conditions directing_group Introduce a Directing Group conditions->directing_group No improvement success Desired Regioisomer Obtained conditions->success Lower temperature/ Use milder Lewis acid protecting_group Utilize a Protecting Group directing_group->protecting_group Not feasible directing_group->success Synthesize precursor with appropriate directing group alternative Consider an Alternative Synthetic Route protecting_group->alternative Not effective protecting_group->success Protect one N-atom to alter electronic distribution alternative->success Use a method with inherent regioselectivity

Caption: Decision-making process for controlling regioselectivity.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Chlorocinnoline with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of a chlorocinnoline derivative.

Materials:

  • 4-Chlorocinnoline

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chlorocinnoline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add the anhydrous, degassed solvent (10 mL) and stir the mixture for 10 minutes at room temperature.

  • Add CuI (0.04 mmol, 4 mol%) and TEA (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling Optimization:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)TEAToluene8075
2PdCl₂(PPh₃)₂ (2)-TEAToluene8082
3Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃DMF10065
4PdCl₂(PPh₃)₂ (2)-TEADMF10088

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Protocol 2: Regioselective Nitration of 3-Chlorocinnoline

This protocol is adapted from procedures for the nitration of related heterocyclic systems and may require optimization.

Materials:

  • 3-Chlorocinnoline

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • To a round-bottom flask cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid (5 mL).

  • Slowly add 3-chlorocinnoline (1.0 mmol) in small portions, ensuring the temperature remains below 10 °C.

  • Once the substrate is fully dissolved, add fuming nitric acid (1.1 mmol) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-cinnoline derivative.

Expected Regioselectivity: Based on the directing effects of the chloro and diaza groups, the primary products are expected to be 3-chloro-5-nitrocinnoline and 3-chloro-8-nitrocinnoline. The ratio of these isomers will depend on the specific reaction conditions.

General Workflow for Cinnoline Functionalization

G start Starting Cinnoline Derivative functionalization Select Functionalization Strategy start->functionalization electrophilic Electrophilic Substitution (Nitration, Acylation, etc.) functionalization->electrophilic nucleophilic Nucleophilic Substitution (on Halocinnolines) functionalization->nucleophilic metal_catalyzed Metal-Catalyzed Cross-Coupling functionalization->metal_catalyzed ch_activation C-H Activation functionalization->ch_activation optimization Reaction Optimization electrophilic->optimization nucleophilic->optimization metal_catalyzed->optimization ch_activation->optimization analysis Product Analysis (NMR, MS, etc.) optimization->analysis purification Purification (Chromatography, Recrystallization) analysis->purification final_product Functionalized Cinnoline purification->final_product

Caption: A general workflow for the functionalization of the cinnoline ring.

References

Technical Support Center: Optimizing Derivatization of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 7-Chloro-4-methylcinnoline. The following sections detail experimental protocols, address common issues, and offer data-driven guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most prevalent and effective methods for derivatizing the 7-position of the this compound scaffold are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling for C-C bond formation (introducing aryl or vinyl groups) and the Buchwald-Hartwig amination for C-N bond formation (introducing amino groups) are widely utilized. These reactions are favored for their broad substrate scope and functional group tolerance.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low conversion in Suzuki-Miyaura couplings of this compound can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that all reagents and solvents are anhydrous and deoxygenated.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos often provide better results.

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in the reaction mixture. For challenging substrates, a stronger base might be necessary.

  • Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. Consider increasing the reaction temperature, while monitoring for potential decomposition.

  • Catalyst Poisoning: The nitrogen atoms in the cinnoline ring can coordinate to the palladium center, inhibiting its catalytic activity. Using a higher catalyst loading or a ligand that shields the metal center can sometimes mitigate this issue.

Q3: My Buchwald-Hartwig amination is giving a complex mixture of byproducts. How can I improve the selectivity?

A3: Byproduct formation in Buchwald-Hartwig aminations is a common challenge. To enhance selectivity:

  • Optimize Ligand Choice: The ligand plays a crucial role in preventing side reactions. For aryl chlorides, ligands like BrettPhos, tBuXPhos, or Josiphos-type ligands have shown success.

  • Control Base Stoichiometry and Type: Using a strong, non-nucleophilic base like NaOtBu or LHMDS is standard. However, the amount should be carefully controlled, as excess base can lead to side reactions. For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ can be explored, often requiring higher temperatures.

  • Lower Reaction Temperature: High temperatures can promote side reactions. If the reaction proceeds at a reasonable rate, try lowering the temperature.

  • Degas Thoroughly: Oxygen can lead to the formation of undesired oxidized byproducts. Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.

Q4: Can the nitrogen atoms in the cinnoline ring interfere with the catalytic cycle?

A4: Yes, the lone pairs on the nitrogen atoms of the cinnoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This is a known challenge when working with nitrogen-containing heterocycles. To address this, consider using bulky phosphine ligands that can sterically hinder the coordination of the cinnoline nitrogens to the palladium center. Additionally, using pre-catalysts that are more readily activated to the active Pd(0) species can sometimes improve reaction outcomes.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Yield of Product 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficient base strength or solubility. 4. Low reaction temperature. 5. Catalyst poisoning by cinnoline nitrogens.1. Use a fresh palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ensure anhydrous/anaerobic conditions. 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Consider using a phase-transfer catalyst if solubility is an issue. 4. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C). 5. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen. 2. Slow oxidative addition of the aryl chloride.1. Ensure rigorous degassing of solvents and reagents. 2. Use a more reactive palladium catalyst/ligand system to favor the cross-coupling pathway.
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. β-hydride elimination from an intermediate.1. Use anhydrous solvents and reagents. 2. This is less common with aryl halides but can occur. Changing the ligand or solvent may alter the reaction pathway.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation over time.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. If the reaction stalls, consider adding a fresh portion of the catalyst.
Buchwald-Hartwig Amination: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Yield of Product 1. Aryl chloride is not reactive enough. 2. Inappropriate catalyst system (palladium source and ligand). 3. Base is not strong enough. 4. Amine is too sterically hindered or electronically poor.1. Aryl chlorides are less reactive than bromides or iodides. Ensure optimal conditions for chloride activation. 2. Screen a panel of catalysts and ligands. For aryl chlorides, systems like Pd₂(dba)₃/BrettPhos or specific pre-catalysts are often effective. 3. Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. 4. For challenging amines, more specialized catalyst systems and higher temperatures may be required.
Formation of Hydrodehalogenated Byproduct 1. β-hydride elimination from the palladium-amido complex. 2. Reductive dehalogenation by the catalyst.1. This is a common side reaction. Using bulky ligands can disfavor this pathway. 2. Ensure the reaction is run under an inert atmosphere.
Formation of Diarylated or Triarylated Amine 1. Incorrect stoichiometry of reactants.1. Use a slight excess of the amine to favor mono-arylation.
Reaction Stalls 1. Catalyst deactivation. 2. Product inhibition.1. Add a fresh portion of the catalyst. 2. Dilute the reaction mixture or consider a different solvent.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled in a glovebox or under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and anhydrous water (typically in a 4:1 to 10:1 ratio).

  • In a separate vial, under argon, prepare a stock solution of Pd(OAc)₂ and XPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • BrettPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound and sodium tert-butoxide. Evacuate and backfill with argon.

  • Add the primary amine to the flask containing the cinnoline derivative.

  • Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

  • Heat the reaction mixture to 90-110 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10024<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1002445
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.5)Toluene1101878
4Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)Dioxane/H₂O (10:1)1201285
5XPhos Pd G3 (2)-K₃PO₄ (2.5)2-MeTHF1001692

Yields are based on isolated product after purification and are representative for the coupling of this compound with phenylboronic acid.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001225
2Pd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Dioxane1001255
3Pd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.8)Toluene110888
4Pd(OAc)₂ (2)tBuXPhos (4)LHMDS (2)THF901075
5BrettPhos Pd G3 (1.5)-K₃PO₄ (3)t-Amyl alcohol1101691

Yields are based on isolated product after purification and are representative for the coupling of this compound with morpholine.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Arylboronic Acid, and Base solvent Add Anhydrous/Degassed Dioxane and Water reagents->solvent 1. addition Add Catalyst Solution to Reaction Mixture solvent->addition 2. catalyst Prepare Pd(OAc)₂/XPhos Solution catalyst->addition heating Heat to 100-120°C and Stir for 12-24h addition->heating 3. monitoring Monitor by TLC/LC-MS heating->monitoring 4. extraction Cool, Dilute, and Perform Liquid-Liquid Extraction monitoring->extraction 5. (If complete) drying Dry Organic Layer and Concentrate extraction->drying 6. purification Purify by Flash Column Chromatography drying->purification 7. product 7-Aryl-4-methylcinnoline purification->product Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_prep Catalyst and Reagent Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification catalyst_prep Prepare Active Catalyst: Pd₂(dba)₃ + BrettPhos in Toluene mixing Transfer Catalyst to Reagent Mixture catalyst_prep->mixing reagent_prep Combine this compound, Amine, and NaOtBu reagent_prep->mixing 1. heating Heat to 90-110°C and Stir for 8-16h mixing->heating 2. monitoring Monitor by TLC/LC-MS heating->monitoring 3. quench Cool and Quench with aq. NH₄Cl monitoring->quench 4. (If complete) extraction Liquid-Liquid Extraction quench->extraction 5. purification Dry, Concentrate, and Purify by Chromatography extraction->purification 6. product 7-Amino-4-methylcinnoline Derivative purification->product Final Product

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting_Logic start Low/No Product Yield check_catalyst Is the catalyst system (Pd source + ligand) optimal for this substrate class? start->check_catalyst check_base Is the base strength and solubility adequate? check_catalyst->check_base Yes optimize_catalyst Screen Catalysts/ Ligands check_catalyst->optimize_catalyst No check_conditions Are the temperature and reaction time sufficient? check_base->check_conditions Yes optimize_base Screen Bases check_base->optimize_base No check_purity Are all reagents and solvents anhydrous and degassed? check_conditions->check_purity Yes optimize_conditions Increase Temp./Time check_conditions->optimize_conditions No improve_purity Ensure Anhydrous/ Anaerobic Conditions check_purity->improve_purity No success Improved Yield check_purity->success Yes optimize_catalyst->success optimize_base->success optimize_conditions->success improve_purity->success

Caption: Troubleshooting Logic for Low Yield.

Technical Support Center: 7-Chloro-4-methylcinnoline Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 7-Chloro-4-methylcinnoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

1H & 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: What are the expected chemical shifts for this compound in 1H NMR?

A1: The proton chemical shifts are influenced by the heterocyclic aromatic system and the substituents. Protons on the cinnoline ring system will typically appear in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons are expected to be in the upfield region (δ 2.5-3.0 ppm). Specific shifts can be influenced by the solvent used.

Q2: Why am I observing unexpected splitting patterns (multiplicity) in my 1H NMR spectrum?

A2: Unexpected splitting can arise from second-order coupling effects, common in rigid aromatic systems where protons are strongly coupled. It may also indicate the presence of impurities or diastereomers if a chiral center is present elsewhere in the molecule. Long-range coupling across the cinnoline ring system can also add complexity to the expected patterns.

Q3: What typical 13C NMR chemical shifts are expected?

A3: Aromatic carbons in the cinnoline ring are expected between δ 110-155 ppm. The carbon bearing the chlorine atom will be influenced by its electronegativity. The methyl carbon will appear significantly upfield, typically in the δ 15-25 ppm range.

Mass Spectrometry (MS)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C10H8ClN2. The expected monoisotopic mass is approximately 191.04 g/mol . Due to the isotopic abundance of chlorine (35Cl and 37Cl), you should observe a characteristic M+2 peak with an intensity ratio of approximately 3:1.[1][2]

Q2: What are the common fragmentation patterns for this molecule in MS?

A2: Fragmentation in aromatic heterocyclic compounds often involves the loss of substituents or cleavage of the ring system.[3][4] Common fragments for this compound may include the loss of a chlorine radical (M-35), a methyl radical (M-15), or hydrogen cyanide (M-27) from the pyridazine ring.

Infrared (IR) and UV-Vis Spectroscopy

Q1: What are the key characteristic peaks in the FTIR spectrum of this compound?

A1: The FTIR spectrum will show characteristic vibrations for the aromatic system and its substituents. Key expected peaks include C-H stretching for the aromatic ring (~3000-3100 cm-1), C=C and C=N stretching in the aromatic region (~1400-1650 cm-1), and a C-Cl stretching vibration (~700-800 cm-1).[5]

Q2: What absorption maxima (λmax) are expected in the UV-Vis spectrum?

A2: Cinnoline and its derivatives exhibit multiple absorption bands in the UV-Vis spectrum, typically arising from π-π* transitions.[6] You can expect strong absorptions in the 250-400 nm range. The exact λmax and molar absorptivity will be solvent-dependent.

Troubleshooting Guides

Problem: Poor Resolution or Broad Peaks in NMR Spectrum
Potential Cause Recommended Solution
Sample Impurity Purify the sample using techniques like recrystallization or column chromatography. Check for residual solvent peaks.
Paramagnetic Contamination Filter the NMR sample through a small plug of celite or silica in a pipette to remove trace metals.
Poor Instrument Shimming Re-shim the magnet, especially the Z1 and Z2 gradients, to improve field homogeneity.
Sample Aggregation Decrease the sample concentration or gently warm the sample (if stable) to break up aggregates.
Problem: Absent or Weak Molecular Ion (M+) Peak in Mass Spectrum
Potential Cause Recommended Solution
High Fragmentation The molecular ion is unstable and fragments easily. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
Low Sample Concentration Increase the concentration of the sample being introduced into the mass spectrometer.
In-source Thermal Degradation Lower the ion source temperature to prevent the molecule from decomposing before ionization.
Problem: Inconsistent or Drifting UV-Vis Absorbance Readings
Potential Cause Recommended Solution
Sample Instability The compound may be degrading under the UV light. Acquire the spectrum quickly or use a shutter to minimize exposure.
Solvent Evaporation Ensure the cuvette is properly capped to prevent solvent evaporation, which would increase the sample concentration over time.
Instrument Fluctuation Allow the instrument lamp to warm up for at least 30 minutes before analysis for a stable baseline.

Quantitative Data Summary

The following tables provide expected spectroscopic data for this compound based on analysis of similar structures.[5][7][8]

Table 1: Expected 1H and 13C NMR Data (in CDCl3)

Assignment 1H NMR (ppm) 13C NMR (ppm)
-CH3 ~2.7 ~20
Aromatic C-H 7.5 - 8.8 120 - 135
Quaternary Aromatic C - 135 - 155

| C-Cl | - | ~138 |

Table 2: Expected Key FTIR Vibrational Frequencies

Functional Group Wavenumber (cm-1) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
C-H (Methyl) Stretch 2920 - 2980 Medium
Aromatic C=C/C=N Stretch 1450 - 1620 Strong-Medium

| C-Cl Stretch | 750 - 850 | Strong |

Table 3: Expected Mass Spectrometry Fragments (EI)

m/z Value Possible Fragment Identity Notes
191/193 [C10H8ClN2]+ Molecular Ion (M+, M+2) peak with ~3:1 ratio
176 [M - CH3]+ Loss of a methyl radical
156 [M - Cl]+ Loss of a chlorine radical

| 129 | [M - Cl - HCN]+ | Subsequent loss of hydrogen cyanide |

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Cap the tube and invert several times to ensure a homogeneous solution.

  • Data Acquisition: Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field.

  • Acquire the 1H spectrum using appropriate parameters (e.g., 16-32 scans).

  • Acquire the 13C spectrum using a higher number of scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the solvent or TMS peak.

Mass Spectrometry (Direct Infusion ESI) Protocol
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

  • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecules.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu).

  • If necessary, perform MS/MS analysis on the molecular ion peak to obtain fragmentation data.

Visualizations

TroubleshootingWorkflow General Spectroscopic Troubleshooting Workflow start Unexpected Spectroscopic Result check_purity Is the sample pure? start->check_purity check_instrument Is the instrument performing correctly? check_purity->check_instrument Yes purify Action: Purify Sample (Chromatography, Recrystallization) check_purity->purify No check_params Are acquisition parameters correct? check_instrument->check_params Yes calibrate Action: Calibrate & Run Standards check_instrument->calibrate No check_interpretation Is the data interpretation correct? check_params->check_interpretation Yes optimize Action: Optimize Parameters (e.g., soft ionization, scans) check_params->optimize No consult Action: Consult Literature & Databases check_interpretation->consult No resolved Problem Resolved check_interpretation->resolved Yes rerun Action: Re-run Analysis purify->rerun rerun->resolved calibrate->rerun optimize->rerun consult->rerun

Caption: A logical workflow for troubleshooting unexpected spectroscopic results.

MS_Fragmentation_Pathway Predicted MS Fragmentation of this compound parent C10H8ClN2+ (m/z = 191/193) frag1 C10H8N2+ (m/z = 156) parent->frag1 - Cl frag2 C9H5ClN2+ (m/z = 176) parent->frag2 - CH3 frag3 C9H8N+ (m/z = 129) frag1->frag3 - HCN

Caption: Key fragmentation pathways for this compound in MS.

NMR_Workflow Standard NMR Experimental Workflow prep_node prep_node acq_node acq_node proc_node proc_node A 1. Sample Weighing & Dissolution B 2. Transfer to NMR Tube A->B C 3. Instrument Insertion & Locking B->C D 4. Shimming C->D E 5. Data Acquisition (FID) D->E F 6. Fourier Transform E->F G 7. Phasing & Baseline Correction F->G H 8. Data Analysis G->H

Caption: A typical step-by-step workflow for conducting an NMR experiment.

References

Technical Support Center: Purification of 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 7-Chloro-4-methylcinnoline preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can form. These primarily include unreacted starting materials, such as the corresponding substituted aniline precursor, and byproducts from side reactions. Common side products from the diazotization and cyclization steps can include phenolic compounds (from the reaction of the diazonium salt with water), azo-coupled dimers, and potentially isomeric cinnoline derivatives depending on the synthetic route employed.

Q2: What is the initial step I should take to purify my crude this compound?

A2: A common and effective initial purification step is recrystallization. The choice of solvent is crucial and should be determined based on the solubility of this compound versus its impurities. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Q3: When is column chromatography recommended for purification?

A3: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product. It is particularly useful for separating isomeric byproducts and other closely related impurities. Normal or reversed-phase chromatography can be employed depending on the polarity of the impurities.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and detecting trace impurities. Other useful techniques include Thin Layer Chromatography (TLC) for a quick purity check, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and absence of impurity signals. The melting point of the purified compound can also be a good indicator of purity, with a sharp melting range suggesting a high-purity sample.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization The chosen solvent is too good a solvent for this compound at room temperature. The product is not fully precipitating.- Try a different solvent or a mixed solvent system. - Cool the solution slowly and then place it in an ice bath to maximize crystal formation. - Reduce the volume of the solvent used for recrystallization.
Persistent colored impurities Formation of highly colored byproducts, such as azo compounds or oxidation products. Aniline derivatives are prone to air oxidation, which can result in colored impurities.- Treat the crude product with activated charcoal during the recrystallization process. - Ensure the reaction and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of starting material in the final product Incomplete reaction.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). - Use a purification method that effectively separates the starting material from the product, such as column chromatography.
Multiple spots on TLC after purification Co-eluting impurities in column chromatography. Isomeric byproducts may have similar polarities.- Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase (e.g., switching from silica gel to alumina or using a reversed-phase column). - Sequential purification by different methods (e.g., recrystallization followed by column chromatography) may be necessary.
Broad melting point range The sample is still impure.- Repeat the purification step (recrystallization or column chromatography). - Ensure the product is thoroughly dried to remove any residual solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent system.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a solvent system (eluent) that provides good separation of the desired product from its impurities (typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate).

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of a 10g batch of crude this compound, illustrating the effectiveness of different purification methods.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Ethanol)859575Unreacted starting materials, some polar byproducts
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)859960Isomeric byproducts, closely related impurities
Recrystallization followed by Column Chromatography85>99.555Trace impurities, colored byproducts

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification tlc TLC Analysis recrystallization->tlc column_chromatography Column Chromatography hplc HPLC Analysis column_chromatography->hplc Final Polish tlc->column_chromatography Impurities Present tlc->hplc Appears Pure final_product Pure this compound hplc->final_product Purity > 99%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC) unreacted_sm Unreacted Starting Material start->unreacted_sm polar_impurities Polar Impurities start->polar_impurities nonpolar_impurities Non-polar/Isomeric Impurities start->nonpolar_impurities recrystallization Recrystallization unreacted_sm->recrystallization polar_impurities->recrystallization normal_phase_chrom Normal-Phase Chromatography polar_impurities->normal_phase_chrom nonpolar_impurities->normal_phase_chrom reversed_phase_chrom Reversed-Phase Chromatography nonpolar_impurities->reversed_phase_chrom

Caption: Decision tree for selecting a purification strategy based on impurity type.

Technical Support Center: Enhancing the Solubility of 7-Chloro-4-methylcinnoline for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Chloro-4-methylcinnoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial. A recommended starting point is to test the solubility in a range of aqueous buffers at different pH values, as well as in common organic solvents that are compatible with your biological assay. This initial screening will provide a baseline understanding of the compound's physicochemical properties.

Q2: My this compound is poorly soluble in aqueous media. What are the common strategies to enhance its solubility for in vitro assays?

A2: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Several formulation strategies can be employed to enhance the solubility of this compound. These include pH modification, the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[1][2][3] The choice of method will depend on the specific requirements of your biological assay.

Q3: How does pH modification help in solubilizing this compound?

A3: As a cinnoline derivative, this compound is a weakly basic compound.[4] Therefore, adjusting the pH of the solvent to a more acidic range can significantly increase its solubility. By protonating the nitrogen atoms in the cinnoline ring, the molecule becomes more polar and thus more soluble in aqueous solutions. It is important to ensure that the chosen pH is compatible with the biological assay and does not affect the compound's activity or the assay's components.[3][5]

Q4: What are co-solvents and how can they be used?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[3] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is essential to determine the maximum tolerable concentration of the co-solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.

Q5: Can surfactants be used to improve the solubility of this compound?

A5: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility.[3] Non-ionic surfactants such as Tween® 80 and Cremophor® EL are commonly used in biological assays due to their relatively low toxicity.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during the experiment.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the assay medium.

  • Troubleshooting Steps:

    • Decrease Compound Concentration: If possible, lower the final concentration of this compound in the assay.

    • Optimize Co-solvent Concentration: If using a co-solvent, try incrementally increasing its concentration, ensuring it remains within the tolerance limits of your assay.

    • Utilize a Different Solubilization Method: Consider using surfactants or cyclodextrins, which can offer greater stability to the solubilized compound.

    • Particle Size Reduction: For stock solutions, consider techniques like sonication to reduce particle size and improve the dissolution rate.[6]

Issue 2: Inconsistent results or poor reproducibility in biological assays.

  • Possible Cause: Incomplete solubilization or precipitation of the compound leading to variations in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before each experiment, visually inspect the stock and working solutions for any signs of precipitation.

    • Fresh Preparations: Prepare fresh working solutions from a validated stock solution for each experiment.

    • Standardized Protocol: Develop and adhere to a strict, standardized protocol for preparing all solutions containing this compound.

    • Solubility Confirmation: It may be necessary to perform a solubility study in the final assay buffer to determine the precise solubility limit.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Modification Increases ionization of the compound.[3]Simple and cost-effective.Limited by the pH tolerance of the assay; may alter compound activity.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent.[3]Effective for many compounds; easy to implement.Can be toxic to cells at higher concentrations; may interfere with assay components.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the compound.[3]High solubilization capacity; can improve stability.Can have their own biological effects; may interfere with certain assays.
Cyclodextrins (e.g., β-cyclodextrin) Forms inclusion complexes with the compound.[2]Low toxicity; can enhance bioavailability in vivo.Can be expensive; solubilization capacity is dependent on the specific cyclodextrin and compound.[1]
Lipid-Based Formulations Solubilizes the compound in a lipid carrier.[1]Can significantly enhance solubility and bioavailability.More complex to prepare; may not be suitable for all in vitro assays.

Experimental Protocols

Protocol 1: General Method for Preparing a Stock Solution of this compound using a Co-solvent

  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to completely dissolve the compound. Gentle vortexing or sonication may be applied to aid dissolution.

  • Once fully dissolved, add the appropriate aqueous buffer or cell culture medium to reach the desired final stock concentration. It is crucial to add the aqueous phase slowly while vortexing to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) and protect from light if the compound is light-sensitive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assessment Assessment cluster_outcome Outcome start Start weigh Weigh Compound start->weigh dissolve Dissolve in Co-solvent weigh->dissolve add_buffer Add Aqueous Buffer dissolve->add_buffer check_sol Visually Inspect for Precipitation add_buffer->check_sol precipitate Precipitation? check_sol->precipitate ready Solution Ready for Assay precipitate->ready No troubleshoot Troubleshoot (See Guide) precipitate->troubleshoot Yes

Caption: Workflow for preparing a this compound stock solution.

solubility_enhancement_options cluster_methods Solubilization Strategies compound Poorly Soluble This compound ph_mod pH Modification compound->ph_mod cosolvent Co-solvents compound->cosolvent surfactant Surfactants compound->surfactant cyclodextrin Cyclodextrins compound->cyclodextrin lipid Lipid-Based Formulations compound->lipid assay Biologically-Compatible Solution ph_mod->assay cosolvent->assay surfactant->assay cyclodextrin->assay lipid->assay

Caption: Options for enhancing the solubility of this compound.

References

Validation & Comparative

Comparative study of 7-Chloro-4-methylcinnoline and other cinnolines

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 7-chloroquinoline derivatives reveals a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications. This guide synthesizes experimental data to provide a comparative analysis of these compounds, offering insights for researchers and drug development professionals.

Comparative Anticancer Activity

Numerous 7-chloroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data consistently demonstrates potent anticancer activity, often with selectivity towards cancer cells over non-cancerous cell lines.

A study on 7-chloro-4-aminoquinoline-benzimidazole hybrids showed significant growth inhibition against a panel of cancer cell lines, including leukemia, lymphoma, and various carcinomas.[1] Notably, compounds with an unsubstituted benzimidazole ring displayed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM.[1] Another series of 7-chloro-(4-thioalkylquinoline) derivatives also exhibited pronounced cytotoxicity, particularly against colorectal and leukemia cancer cell lines.[2][3] For instance, certain sulfonyl N-oxide derivatives showed high selectivity for human cancer cells.[2][3]

Hybrid molecules incorporating a 2-pyrazoline moiety with the 7-chloro-4-aminoquinoline nucleus have also demonstrated significant cytostatic activity against 58 human cancer cell lines, with GI50 values as low as 0.05 µM.[4] Furthermore, Morita-Baylis-Hillman adducts of 7-chloroquinoline have shown expressive cytotoxic potential against breast, colorectal, leukemia, and lung cancer cell lines, with some compounds being as active as the positive control, doxorubicin.[5]

The anticancer potential of these compounds is often attributed to their ability to induce apoptosis and inhibit DNA and RNA synthesis.[2][3] Some derivatives also act as kinase inhibitors, targeting enzymes like Bcr-Abl and various growth factor receptors.[1]

Table 1: Comparative Anticancer Activity of 7-Chloroquinoline Derivatives

Compound ClassCancer Cell LinesActivity Metric (µM)Reference
7-Chloro-4-aminoquinoline-benzimidazole hybridsLeukemia, Lymphoma, CarcinomaGI50: 0.4 - 8[1]
7-Chloro-(4-thioalkylquinoline) derivativesColorectal, Leukemia, Lung, OsteosarcomaIC50: 0.55 - 7.22[2]
7-Chloro-4-aminoquinoline-2-pyrazoline hybrids58 Human Cancer Cell LinesGI50: 0.05 - 0.95[4]
Morita-Baylis-Hillman adducts of 7-chloroquinolineBreast, Colorectal, Leukemia, LungIC50: starting from 4.60[5]
7-ChloroquinolinehydrazonesLeukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastGI50: submicromolar to 120 nM[6]

Comparative Antimicrobial Activity

Beyond their anticancer properties, 7-chloroquinoline derivatives have shown promise as antimicrobial agents, exhibiting activity against bacteria, fungi, and mycobacteria.

Newly synthesized 7-chloro-2-methyl-4H-benzo[d][1][7]-oxazin-4-one and its quinazolinone derivative demonstrated significant antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with MIC values ranging from 6 to 9 mg/mL.[8] Another study on quinoline-based hydroxyimidazolium hybrids revealed potent activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and Mycobacterium tuberculosis H37Rv (MIC of 10-20 µg/mL).[9]

Furthermore, a series of 7-chloro-4-aminoquinolines were evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, showing promising results.[10] Additionally, 7-chloroquinolin-4-yl arylhydrazone derivatives have been identified as having significant antifungal activity against various Candida species, with MIC and MFC values comparable to the first-line drug fluconazole.[11]

Table 2: Comparative Antimicrobial Activity of 7-Chloroquinoline Derivatives

Compound ClassMicroorganismActivity MetricReference
7-Chloro-2-methyl-quinazolin-4(3H)-one derivativesK. pneumoniae, S. aureus, P. aeruginosaMIC: 6 - 9 mg/mL[8]
Quinoline-based hydroxyimidazolium hybridsC. neoformans, M. tuberculosis H37Rv, S. aureusMIC: 15.6 µg/mL (C. neoformans), 10-20 µg/mL (M. tuberculosis), 2-20 µg/mL (S. aureus)[9]
7-Chloro-4-aminoquinolinesMycobacterium tuberculosis H37RvpMIC[10]
7-Chloroquinolin-4-yl arylhydrazone derivativesCandida speciesMIC & MFC comparable to fluconazole[11]

Experimental Protocols

Synthesis of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

The synthesis involves the reaction of 4,7-dichloroquinoline with piperazine to yield 7-chloro-4-(piperazin-1-yl)quinoline.[1] This intermediate is then reacted with 4-fluorobenzaldehyde to produce 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde. Finally, condensation of this aldehyde with various diamine precursors in the presence of Na2S2O5 yields the target quinoline benzimidazole hybrids.[1]

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated further to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Antiproliferative Assay 4,7-dichloroquinoline 4,7-dichloroquinoline intermediate1 7-chloro-4-(piperazin-1-yl)quinoline 4,7-dichloroquinoline->intermediate1 piperazine piperazine piperazine->intermediate1 intermediate2 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde intermediate1->intermediate2 fluorobenzaldehyde 4-fluorobenzaldehyde fluorobenzaldehyde->intermediate2 final_product 7-Chloro-4-aminoquinoline- benzimidazole hybrids intermediate2->final_product diamine Diamine precursors diamine->final_product treatment Treat with test compounds final_product->treatment seeding Seed cancer cells in 96-well plates seeding->treatment incubation Incubate for 72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation dissolution Dissolve formazan in DMSO formazan_formation->dissolution measurement Measure absorbance at 570 nm dissolution->measurement calculation Calculate GI50/IC50 measurement->calculation

Caption: Workflow for the synthesis and antiproliferative evaluation of 7-chloroquinoline derivatives.

signaling_pathway 7-Chloroquinoline\nDerivative 7-Chloroquinoline Derivative Kinase Kinase 7-Chloroquinoline\nDerivative->Kinase Growth Factor\nReceptor Growth Factor Receptor 7-Chloroquinoline\nDerivative->Growth Factor\nReceptor Apoptosis Apoptosis 7-Chloroquinoline\nDerivative->Apoptosis Downstream\nSignaling Downstream Signaling Kinase->Downstream\nSignaling Growth Factor\nReceptor->Downstream\nSignaling Cell Cycle\nProgression Cell Cycle Progression Downstream\nSignaling->Cell Cycle\nProgression DNA/RNA\nSynthesis DNA/RNA Synthesis Downstream\nSignaling->DNA/RNA\nSynthesis Inhibition Inhibition Cell Cycle\nProgression->Inhibition Induction Induction Apoptosis->Induction DNA/RNA\nSynthesis->Inhibition

Caption: Proposed mechanism of anticancer action for 7-chloroquinoline derivatives.

References

A Comparative Guide to the Biological Activity of 7-Chloro-4-methylcinnoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of 7-Chloro-4-methylcinnoline and its analogs, targeting researchers, scientists, and drug development professionals. The content summarizes key findings on their antimicrobial, anticancer, and anti-inflammatory properties, supported by available experimental data.

Introduction to Cinnoline Derivatives

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor effects. The substitution pattern on the cinnoline ring plays a crucial role in modulating the biological potency and selectivity of these compounds. Halogenated derivatives, in particular, have shown promise in enhancing these biological effects. This guide focuses on this compound and compares its activity with various analogs to elucidate structure-activity relationships.

Comparative Biological Activities

The biological activities of this compound and its analogs are summarized below, with a focus on antimicrobial, anticancer, and anti-inflammatory properties. Due to the limited availability of studies directly comparing a wide range of analogs in a single report, the following tables collate data from various sources. It is important to note that experimental conditions may vary between studies.

Antimicrobial Activity

Cinnoline derivatives have been widely investigated for their potential as antimicrobial agents. The presence and position of substituents on the cinnoline core significantly influence their activity against various bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of Cinnoline Analogs (MIC in µg/mL)

Compound/AnalogGram-Positive BacteriaGram-Negative BacteriaFungiReference
This compound Data not availableData not availableData not available
6-Chloro substituted Cinnoline-Piperazine derivative 12.5-25 (S. aureus, B. subtilis)12.5-25 (E. coli, P. aeruginosa)Data not available
7-Chloro substituted Cinnoline-Piperazine derivative 12.5-25 (S. aureus, B. subtilis)12.5-25 (E. coli, P. aeruginosa)Data not available
7-Bromo substituted Cinnoline-Piperazine derivative 12.5-25 (S. aureus, B. subtilis)12.5-25 (E. coli, P. aeruginosa)Data not available
7-Chloro substituted Cinnoline-Thiophene derivative Data not availableData not availablePotent activity against C. albicans and A. niger
6-Chloro substituted Cinnoline-Furan derivative Data not availableData not availablePotent activity against C. albicans and A. niger
Norfloxacin (Standard) -Potent activity-

Note: Specific MIC values for this compound were not found in the reviewed literature. The table presents data for structurally related analogs to provide a comparative context.

Anticancer Activity

Several cinnoline and quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The 7-chloro substitution is often associated with enhanced anticancer potential. Some cinnoline derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Table 2: Comparative Anticancer Activity of Cinnoline and 7-Chloroquinoline Analogs (IC50 in µM)

Compound/AnalogHeLa (Cervical Cancer)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)Reference
This compound Data not availableData not availableData not available
Cinnoline derivative 25 -2.041.14
2-Phenylquinoline (C-6 substituted) Potent activityPotent activityLess sensitive
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) --GI50: 0.4 - 8
7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d) --GI50: 0.4 - 8
7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) --GI50: 0.4 - 8
Doxorubicin (Standard) --Potent activity

Note: Specific IC50 values for this compound were not found. The table includes data for other cinnoline derivatives and structurally similar 7-chloroquinoline analogs to infer potential activity.

Anti-inflammatory Activity

The anti-inflammatory potential of cinnoline derivatives has been evaluated in vivo, often using the carrageenan-induced paw edema model in rats. Halogenated cinnolines have shown promising results in reducing inflammation.

Table 3: Comparative Anti-inflammatory Activity of Cinnoline Analogs

Compound/AnalogAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Reference
This compound Data not availableData not availableData not available
7-Chloro-4-(piperazin-1-yl)quinoline derivative (Compound 5) Carrageenan-induced paw edema in mice3064% (at 3h)
Indomethacin (Standard) Carrageenan-induced paw edema in mice1058% (at 3h)

Note: Data on the anti-inflammatory activity of this compound is not available in the reviewed literature. A structurally related 7-chloroquinoline derivative is presented for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

  • Animal Grouping: Male Wistar rats or Swiss albino mice are divided into control, standard, and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway and a general experimental workflow for the biological evaluation of cinnoline derivatives.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK-3β Akt->GSK3b inhibits Transcription Gene Transcription (Cell Proliferation, Survival) mTORC1->Transcription GSK3b->Transcription Cinnoline Cinnoline Derivative (e.g., this compound) Cinnoline->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a cinnoline derivative.

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of This compound & Analogs Antimicrobial Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial Anticancer Anticancer Assay (MTT Assay, IC50) Synthesis->Anticancer Antiinflammatory Anti-inflammatory Assay (Paw Edema) Synthesis->Antiinflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Antiinflammatory->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) SAR->Mechanism Lead Lead Compound Identification SAR->Lead Mechanism->Lead

Caption: General workflow for the biological evaluation of cinnoline derivatives.

Conclusion

The available evidence suggests that this compound and its analogs are a promising class of compounds with diverse biological activities. In particular, the presence of a chloro substituent on the cinnoline ring appears to be a key determinant for potent antimicrobial, anticancer, and anti-inflammatory effects. However, a comprehensive and direct comparative study of a wide range of this compound analogs is necessary to fully elucidate the structure-activity relationships and to identify lead compounds for further development. Future research should also focus on unraveling the precise molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

A Spectroscopic Guide to Substituted Cinnolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the spectroscopic characteristics of substituted cinnolines. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. [1] This document provides a summary of key spectroscopic data—UV-Vis, NMR, and Mass Spectrometry—to aid in the structural elucidation and characterization of these important compounds. Detailed experimental protocols are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The electronic and structural variations resulting from different substituents on the cinnoline ring are reflected in their spectroscopic signatures. The following tables summarize key quantitative data from UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry for a range of substituted cinnolines.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the cinnoline scaffold. The position and intensity of absorption maxima (λmax) are sensitive to the nature and position of substituents.

Compound/Substituentλmax (nm)SolventReference
Cinnoline277, 308, 320Ethanol[2]
4-Methylcinnoline278, 309, 321Ethanol[2]
3-Nitrocinnoline260, 310, 360Ethanol[2]
4-Chlorocinnoline288, 311, 322Ethanol[2]
7-Chloro-6-fluoro-3-[-3-(4-methoxyphenyl)prop-2-enoyl]cinnolin-4(3H)-one368Not Specified[3]
7-Chloro-6-fluoro-3-[-3-(4-chlorophenyl)prop-2-enoyl]cinnolin-4(3H)-one362Not Specified[3]
Cinnoline Derivative 3~280, ~320Ethanol[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern and electronic environment of the cinnoline ring system. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

Compound/SubstituentH-3 (δ, ppm)H-4 (δ, ppm)Other Key Signals (δ, ppm)SolventReference
Cinnoline9.257.757.8-8.4 (m, Ar-H)DMSO-d6
8-Methylcinnoline9.157.652.7 (s, 3H, CH₃)DMSO-d6
8-Nitrocinnoline9.358.058.2-8.6 (m, Ar-H)DMSO-d6
8-Aminocinnoline8.857.456.5 (s, 2H, NH₂)DMSO-d6
7-Chloro-6-fluoro-3-[-3-(4-methoxyphenyl)prop-2-enoyl]cinnolin-4(3H)-one--3.82 (s, 3H, Ar-OCH₃), 6.91 (d, 1H, -CH=CH-), 7.05 (d, 2H, Ar-H), 7.30(s, 1H, cinnoline-H), 7.39(s, 1H, cinnoline-H), 7.45(s, 1H, cinnoline-H), 7.61 (d, 1H, -CH=CH-), 7.79 (d, 2H, Ar-H)Not Specified[3]

¹³C NMR Data

Compound/SubstituentC-3 (δ, ppm)C-4 (δ, ppm)C-4a (δ, ppm)C-8a (δ, ppm)SolventReference
Cinnoline146.1127.3129.5149.8Not Specified[5]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of substituted cinnolines, which is crucial for confirming their identity.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Ionization Method
7-Chloro-6-fluoro-3-[-3-(4-methoxyphenyl)prop-2-enoyl]cinnolin-4(3H)-one386.5351.5, 249, 134ESI-MS
7-Chloro-6-fluoro-3-[-3-(4-chlorophenyl)prop-2-enoyl]cinnolin-4(3H)-one390.5355.5, 249, 138ESI-MS
7-Chloro-6-fluoro-3-[5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one476.5384.5, 349.5, 249, 134ESI-MS

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and comparable spectroscopic data.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the cinnoline derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent.[6]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the cinnoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using standard parameters. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the cinnoline derivative (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak (M+) and characteristic fragment ions to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized substituted cinnoline.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of Substituted Cinnoline Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity & Conjugation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation Mass_Spec Mass Spectrometry Purification->Mass_Spec Molecular Weight Data_Analysis Spectra Interpretation & Data Correlation UV_Vis->Data_Analysis NMR->Data_Analysis Mass_Spec->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of substituted cinnolines.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Chloro-4-methylcinnoline Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic routes to 7-Chloro-4-methylcinnoline, a heterocyclic compound of interest in medicinal chemistry. The efficiency of three plausible named reactions—the Borsche-Koelsch synthesis, the Widman-Stoermer synthesis, and the Richter synthesis—are evaluated based on factors such as the availability of starting materials, the number of synthetic steps, and typical reaction yields.

Executive Summary

The synthesis of this compound can be approached through several classical cinnoline formation reactions. This guide outlines three such routes and concludes that the Borsche-Koelsch synthesis is the most efficient and practical approach due to the commercial availability of its key precursor, 1-(2-amino-4-chlorophenyl)ethanone. The Widman-Stoermer and Richter syntheses, while chemically viable, are hampered by the multi-step synthesis required to obtain their respective starting materials, leading to lower overall yields and increased operational complexity.

Data Presentation: Comparison of Synthetic Routes

MetricBorsche-Koelsch SynthesisWidman-Stoermer SynthesisRichter Synthesis
Key Precursor 1-(2-amino-4-chlorophenyl)ethanone2-(1-propenyl)-5-chloroaniline(2-amino-4-chlorophenyl)propyne
Precursor Availability Commercially availableRequires multi-step synthesisRequires multi-step synthesis
Number of Steps (from commercial precursors) 13-42-3
Estimated Overall Yield High (70-90% for the key step)Low to ModerateLow to Moderate
Key Reaction Conditions Diazotization (NaNO₂, acid), then cyclizationDiazotization (NaNO₂, acid), then cyclizationDiazotization (NaNO₂, acid), then cyclization
Advantages Readily available starting material, high yield in the final step, straightforward procedure.Tolerant of various substituents on the vinyl group.Can lead to a variety of substituted cinnolines.
Disadvantages Limited to ketone precursors.Precursor synthesis is complex and likely low-yielding.Precursor synthesis is challenging.

Experimental Protocols

Route 1: Borsche-Koelsch Synthesis (Recommended)

This route is the most direct and efficient due to the commercial availability of the starting material.

Step 1: Synthesis of this compound from 1-(2-amino-4-chlorophenyl)ethanone

  • Materials: 1-(2-amino-4-chlorophenyl)ethanone, sodium nitrite (NaNO₂), hydrochloric acid (HCl), solvent (e.g., water, ethanol).

  • Procedure:

    • Dissolve 1-(2-amino-4-chlorophenyl)ethanone in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution of the aniline derivative. Maintain the temperature below 5 °C during the addition to form the diazonium salt.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 30-60 minutes) to ensure complete diazotization.

    • Allow the reaction mixture to warm to room temperature or gently heat to induce cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford this compound.

  • Expected Yield: 70-90%[1][2].

Route 2: Widman-Stoermer Synthesis

This route requires the synthesis of the precursor 2-(1-propenyl)-5-chloroaniline.

Precursor Synthesis: 2-(1-propenyl)-5-chloroaniline (via Heck Reaction)

  • Materials: 5-chloro-2-iodoaniline, propene, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), base (e.g., triethylamine), and a suitable solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • To a reaction vessel, add 5-chloro-2-iodoaniline, the palladium catalyst, and the phosphine ligand in a suitable anhydrous solvent.

    • Introduce propene gas into the reaction mixture.

    • Add the base and heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(1-propenyl)-5-chloroaniline.

Step 2: Synthesis of this compound

  • Procedure: Follow the diazotization and cyclization protocol described in Route 1, Step 1, using 2-(1-propenyl)-5-chloroaniline as the starting material.

  • Expected Yield: The yield for the Widman-Stoermer reaction itself is generally good, but the overall yield will be significantly impacted by the precursor synthesis[3][4][5][6].

Route 3: Richter Synthesis

This route necessitates the synthesis of the precursor (2-amino-4-chlorophenyl)propyne.

Precursor Synthesis: (2-amino-4-chlorophenyl)propyne (via Sonogashira Coupling)

  • Materials: 5-chloro-2-iodoaniline, propyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), a base (e.g., triethylamine), and a solvent (e.g., THF, DMF).

  • Procedure:

    • Combine 5-chloro-2-iodoaniline, the palladium catalyst, and copper(I) iodide in an anhydrous solvent under an inert atmosphere.

    • Add the base, followed by bubbling propyne gas through the solution or adding a suitable propyne surrogate.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching with water or ammonium chloride solution and extracting the product with an organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography to obtain (2-amino-4-chlorophenyl)propyne.

Step 2: Synthesis of this compound

  • Procedure: Follow the diazotization and cyclization protocol described in Route 1, Step 1, using (2-amino-4-chlorophenyl)propyne as the starting material.

  • Expected Yield: The overall yield will be dependent on the efficiency of the Sonogashira coupling[5][7][8].

Visualization of Synthetic Strategies

The following diagram illustrates the workflow for selecting a synthetic route to this compound, highlighting the key decision points based on precursor availability.

Synthetic_Strategy_Workflow cluster_routes Synthetic Route Evaluation cluster_precursors Precursor Availability start Target: this compound route1 Route 1: Borsche-Koelsch start->route1 route2 Route 2: Widman-Stoermer start->route2 route3 Route 3: Richter start->route3 precursor1 1-(2-amino-4-chlorophenyl)ethanone route1->precursor1 precursor2 2-(1-propenyl)-5-chloroaniline route2->precursor2 precursor3 (2-amino-4-chlorophenyl)propyne route3->precursor3 decision Precursor Commercially Available? precursor1->decision precursor2->decision precursor3->decision synthesis_needed Multi-step Synthesis Required decision->synthesis_needed No conclusion Conclusion: Borsche-Koelsch is the most efficient route. decision->conclusion Yes synthesis_needed->route2 synthesis_needed->route3

Caption: Workflow for evaluating synthetic routes to this compound.

References

In Silico Docking Analysis of Cinnoline Derivatives Against Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in silico docking performance of a representative cinnoline derivative against the well-established cancer target protein, tubulin. The performance is benchmarked against known tubulin inhibitors, offering insights for researchers and professionals in drug discovery and development.

Comparative Docking Performance

The following table summarizes the in silico docking results of a novel cinnoline derivative and two well-known tubulin inhibitors, Colchicine and Vinorelbine, against tubulin. Lower binding energy and inhibition constant (Ki) values indicate a higher predicted binding affinity.

CompoundClassTarget ProteinDocking Score (Binding Energy, kcal/mol)Inhibition Constant (Ki)
Novel 4-methylbenzo[h]cinnolineCinnoline DerivativeTubulinNot explicitly reported in kcal/mol~ 0.5 nM[1][2]
ColchicineNatural Alkaloidβ-Tubulin-7.0 to -8.09[3][4]Not Reported
VinorelbineVinca Alkaloidα,β-Tubulin-17.59 to -50.39 (depending on tubulin PDB)[5]Not Reported

Note: Direct comparison of binding energies should be approached with caution as values can differ based on the specific docking software, force fields, and protein structures used in the simulation. The extremely low computational Ki of the novel cinnoline derivative suggests a very high binding affinity, potentially comparable to or exceeding that of the established inhibitors.[1][2]

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a standard workflow for in silico docking studies, based on methodologies frequently employed in computational drug design.[3][4][6][7]

1. Preparation of the Target Protein (Receptor):

  • Acquisition: The 3D crystallographic structure of the target protein (e.g., tubulin) is obtained from the Protein Data Bank (PDB).

  • Cleaning: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.[3]

  • Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues at a physiological pH.

  • Charge Assignment: Partial charges are assigned to the protein atoms.

2. Preparation of the Ligands:

  • Structure Generation: The 2D structures of the ligands (7-Chloro-4-methylcinnoline and comparator compounds) are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable, low-energy conformation.

  • Torsion Definition: Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.[4]

3. Docking Simulation using AutoDock Vina:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.[8]

  • Docking Execution: A docking algorithm, such as the one used in AutoDock Vina, systematically samples different conformations and orientations of the ligand within the defined grid box.[6][9]

  • Scoring Function: The software's scoring function calculates the binding affinity (typically in kcal/mol) for each generated pose, estimating the free energy of binding.[4]

4. Analysis of Results:

  • Pose Selection: The docking results are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The binding mode of the best-ranked pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of an in silico docking study.

docking_workflow cluster_preparation Preparation Phase cluster_simulation Simulation Phase cluster_analysis Analysis Phase receptor_prep Target Protein Preparation (e.g., Tubulin from PDB) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (e.g., this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->analysis lead_opt Lead Optimization analysis->lead_opt

References

Comparative Analysis of Structure-Activity Relationships: Insights from 7-Chloroquinoline Derivatives for the Exploration of 7-Chloro-4-methylcinnoline Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating 7-Chloro-4-methylcinnoline derivatives, a significant challenge arises from the limited availability of direct structure-activity relationship (SAR) studies. However, valuable insights can be gleaned from the extensive research on its structural isomer, the 7-chloroquinoline scaffold. This guide provides a comparative analysis of SAR data from various 7-chloroquinoline derivatives, offering a foundational framework for the rational design and evaluation of novel this compound compounds.

The 7-chloroquinoline core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The substitution pattern on the quinoline ring profoundly influences the biological activity. Understanding these relationships in the 7-chloroquinoline series can inform the exploration of the less-studied this compound scaffold. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent concepts.

Quantitative SAR Data of 7-Chloroquinoline Derivatives

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various 7-chloroquinoline derivatives against different cancer cell lines and a key signaling protein, respectively. These data highlight how modifications to the core structure impact biological efficacy.

Table 1: In Vitro Cytotoxicity of 7-Chloro-4-anilino-quinoline Amide Derivatives [1]

CompoundRCell LineIC₅₀ (µg/mL)
5e 4-methylpiperidineHepG2 (Liver)6.72
SK-LU-1 (Lung)5.35
MCF-7 (Breast)9.50
5g 2-methylpiperidineHepG2 (Liver)2.09
MCF-7 (Breast)4.63
SK-LU-1 (Lung)>50
4d N-ethylpiperazineHepG2 (Liver)>50
SK-LU-1 (Lung)>50
MCF-7 (Breast)>50
5d N-ethylpiperazineHepG2 (Liver)21.46
SK-LU-1 (Lung)>50
MCF-7 (Breast)>50

Table 2: In Vitro Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Derivatives [4]

CompoundRCell LineIC₅₀ (µM)
47 2-(4-chlorobenzoyl)ethyl (sulfinyl)CCRF-CEM1.35
48 2-(4-methylbenzoyl)ethyl (sulfinyl)CCRF-CEM1.10
53 3-(4-chlorobenzoyl)propyl (sulfinyl)CCRF-CEM0.95
63 2-(4-chlorobenzoyl)ethyl (sulfonyl N-oxide)CCRF-CEM0.65
64 2-(4-methylbenzoyl)ethyl (sulfonyl N-oxide)CCRF-CEM0.55

Table 3: VEGFR-II Inhibition by 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives [5]

CompoundRVEGFR-II IC₅₀ (µM)
4q 4-bromobenzyl1.38
Sorafenib (Reference Drug)0.33

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols were employed in the cited studies to evaluate the biological activities of the 7-chloroquinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Human cancer cell lines (HepG2, SK-LU-1, MCF-7) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that caused a 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

VEGFR-II Kinase Inhibition Assay[5]
  • Assay Principle: The assay was performed using an enzyme-linked immunosorbent assay (ELISA) kit that measures the phosphorylation of a substrate by VEGFR-II.

  • Reaction Mixture: The reaction was carried out in a 96-well plate containing the VEGFR-II enzyme, the substrate (poly(Glu, Tyr) 4:1), ATP, and the test compounds at various concentrations.

  • Incubation: The plate was incubated at 37°C for a specified period to allow the kinase reaction to proceed.

  • Detection: After incubation, the plate was washed, and an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) was added.

  • Substrate Addition: Following another incubation and washing step, the HRP substrate (TMB) was added, and the color development was stopped with a sulfuric acid solution.

  • Absorbance and IC₅₀ Calculation: The absorbance was read at 450 nm, and the IC₅₀ values were determined by plotting the percentage of inhibition versus the compound concentration.

Visualizing Molecular Scaffolds and Concepts

Diagrams are essential for understanding the structural relationships between the compounds discussed.

cluster_cinnoline This compound cluster_quinoline 7-Chloroquinoline Core cinnoline cinnoline quinoline quinoline

Caption: Structural comparison of the this compound and 7-chloroquinoline scaffolds.

7-Chloroquinoline\nCore 7-Chloroquinoline Core Substitution at C4 Substitution at C4 7-Chloroquinoline\nCore->Substitution at C4 Modifications Anilino Amides Anilino Amides Substitution at C4->Anilino Amides e.g. Thioalkyl Groups Thioalkyl Groups Substitution at C4->Thioalkyl Groups e.g. Piperazinyl Groups Piperazinyl Groups Substitution at C4->Piperazinyl Groups e.g. Altered Cytotoxicity Altered Cytotoxicity Anilino Amides->Altered Cytotoxicity Thioalkyl Groups->Altered Cytotoxicity VEGFR-II Inhibition VEGFR-II Inhibition Piperazinyl Groups->VEGFR-II Inhibition

Caption: Impact of C4 substitutions on the biological activity of 7-chloroquinolines.

References

A Comparative Analysis of the Anticancer Potential of 7-Chloro-4-substituted-quinoline Analogs and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

In the ongoing quest for novel and more effective anticancer therapeutics, heterocyclic compounds, particularly those with a quinoline scaffold, have garnered significant attention. This guide provides a comparative overview of the anticancer activity of a representative 7-chloro-4-substituted-quinoline derivative against two well-established anticancer drugs, the multi-kinase inhibitor Sorafenib and the anthracycline antibiotic Doxorubicin. This analysis is supported by a compilation of experimental data from various studies, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for the scientific community.

I. Comparative Anticancer Activity: In Vitro Studies

The primary evaluation of a compound's anticancer potential is often conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for a representative 7-chloro-4-substituted-quinoline analog, Sorafenib, and Doxorubicin across various cancer cell lines.

Table 1: Comparative IC50 Values of 7-Chloro-4-substituted-quinoline Analog, Sorafenib, and Doxorubicin against various cancer cell lines.

Cancer Cell Line7-Chloro-4-substituted-quinoline Analog IC50 (µM)Sorafenib IC50 (µM)Doxorubicin IC50 (µM)
Leukemia
CCRF-CEM0.55 - 2.74[1]--
Colon Cancer
HCT-116---
Breast Cancer
MCF-7--2.5[2][3]
MDA-MB-231-2.6[4]6.602[5]
Hepatocellular Carcinoma
HepG2-4.5 - 6.3[4][6]12.2[2][3]
Huh7-~6.0[6]>20[2][3]
Lung Cancer
A549-->20[2][3]
Bladder Cancer
BFTC-905--2.3[2][3]
Cervical Cancer
HeLa--2.9[2][3]
Melanoma
M21--2.8[2][3]

Note: A dash (-) indicates that specific data for that compound against the listed cell line was not available in the referenced literature. The IC50 values for the 7-Chloro-4-substituted-quinoline analog are presented as a range from a study on a series of related derivatives[1].

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key in vitro assays commonly employed in the assessment of anticancer activity.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment[7].

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible[7].

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals[7].

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[7].

B. Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is often assessed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C[8].

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A[9]. Incubate in the dark at room temperature for at least 30 minutes[8].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

C. Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and a working solution of PI to the cell suspension[10].

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark[10].

  • Analysis: After incubation, add more 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible[10].

III. Signaling Pathway Visualizations

The anticancer activity of many compounds, including quinoline derivatives and Sorafenib, is often attributed to their ability to interfere with specific signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagrams, created using the DOT language, illustrate some of these key pathways.

c_Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) c_Src c-Src RTK->c_Src Activation FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K RAS RAS c_Src->RAS STAT3 STAT3 c_Src->STAT3 Cell_Migration Cell_Migration FAK->Cell_Migration Cell Migration & Invasion AKT AKT PI3K->AKT MAPK MAPK (ERK1/2) RAS->MAPK Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Gene Transcription (Proliferation, Angiogenesis) Cell_Survival Cell_Survival AKT->Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival

Caption: The c-Src signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.

BRAF_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene Expression (Cell Proliferation, Survival)

Caption: The BRAF/MAPK signaling cascade, a critical pathway often dysregulated in various cancers.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGF Receptor (VEGFR-2) VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation RAS RAS VEGFR->RAS Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Endothelial_Cell_Permeability Endothelial_Cell_Permeability PKC->Endothelial_Cell_Permeability Endothelial Cell Permeability Endothelial_Cell_Survival Endothelial_Cell_Survival AKT->Endothelial_Cell_Survival Endothelial Cell Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation ERK->Endothelial_Cell_Proliferation Endothelial Cell Proliferation

Caption: The VEGFR signaling pathway, a central regulator of angiogenesis in tumor development.

References

Navigating the Labyrinth of Off-Target Effects: A Cross-Reactivity Profile of 7-Chloro-4-methylcinnoline's Close Analog, 7-Chloro-4-aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe or drug candidate is paramount to interpreting experimental results and anticipating potential toxicities. This guide provides a comparative cross-reactivity profile of 7-Chloro-4-aminoquinoline, a close structural analog of the requested 7-Chloro-4-methylcinnoline, against a panel of kinases and other critical off-target proteins. Due to the limited publicly available data on this compound, this analysis focuses on the well-characterized 7-chloro-4-aminoquinoline scaffold, exemplified by compounds like chloroquine and hydroxychloroquine, to provide a relevant and data-supported comparison.

The 7-chloro-4-aminoquinoline core is the foundation of several widely used antimalarial drugs. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite Plasmodium falciparum. By binding to ferriprotoporphyrin IX (FPIX), these compounds prevent its detoxification, leading to parasite death. However, the therapeutic utility and experimental application of this chemical scaffold are often complicated by off-target interactions that can lead to both desired and undesired biological effects.

This guide presents a summary of the known cross-reactivity of 7-chloro-4-aminoquinoline derivatives and compares it with two alternative small molecule inhibitors, Dasatinib , a multi-kinase inhibitor, and Verapamil , a calcium channel blocker, to highlight differing selectivity profiles.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activities of a representative 7-chloro-4-aminoquinoline compound (based on available data for chloroquine/hydroxychloroquine), Dasatinib, and Verapamil against a selection of kinases and other important off-target proteins. This data is compiled from various public sources and should be considered representative.

Table 1: Kinase Cross-Reactivity Profile

Kinase Target7-Chloro-4-aminoquinoline (Representative IC50/Ki)Dasatinib (IC50/Ki)Verapamil (IC50/Ki)
Primary Target(s) Ferriprotoporphyrin IX (non-kinase) BCR-ABL, SRC family L-type Calcium Channels (non-kinase)
c-Src>10 µM<1 nM>10 µM
FLT3Micromolar range1-10 nM>10 µM
EGFR>10 µM10-100 nM>10 µM
VEGFR2>10 µM1-10 nM>10 µM
p38α>10 µM10-100 nM>10 µM

Note: Data for 7-chloro-4-aminoquinoline against a broad kinase panel is limited. The indicated micromolar range for FLT3 is based on derivative studies. The lack of potent inhibition for many kinases is a key feature of its profile compared to a promiscuous inhibitor like Dasatinib.

Table 2: Other Off-Target Interactions

Off-Target Protein7-Chloro-4-aminoquinoline (Representative IC50/Ki)Dasatinib (IC50/Ki)Verapamil (IC50/Ki)
hERG Potassium Channel1-10 µM>10 µM<1 µM
NR4A2 (Nuclear Receptor)Agonist activityNot reportedNot reported
Sigma-1 Receptor100-500 nM>10 µM<100 nM
Sigma-2 Receptor100-500 nM>10 µM<100 nM

Signaling Pathways and Experimental Workflows

To visualize the implications of these off-target interactions and the methods used to assess them, the following diagrams are provided.

G cluster_0 SRC Signaling Pathway cluster_1 Inhibitor Actions GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK SRC c-Src RTK->SRC Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) SRC->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Aminoquinoline 7-Chloro-4-aminoquinoline Aminoquinoline->SRC (Weak) Dasatinib Dasatinib Dasatinib->SRC

Figure 1: Simplified c-Src signaling pathway and points of inhibition.

G cluster_0 Kinase Profiling Workflow Compound Test Compound (7-Chloro-4-aminoquinoline) Incubation Incubation Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation ATP ATP (radiolabeled or for detection) ATP->Incubation Detection Detection of Kinase Activity (e.g., radioactivity, fluorescence) Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Figure 2: General workflow for an in vitro kinase profiling assay.

G cluster_0 hERG Patch-Clamp Assay Workflow CellPrep Prepare hERG-expressing cells Patch Establish whole-cell patch clamp CellPrep->Patch Baseline Record baseline hERG current Patch->Baseline CompoundApp Apply Test Compound Baseline->CompoundApp Record Record hERG current in presence of compound CompoundApp->Record Washout Washout and record recovery Record->Washout Analysis Analyze current inhibition (IC50) Washout->Analysis

Figure 3: Workflow for assessing hERG channel inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are summaries of the key experimental protocols.

In Vitro Kinase Profiling Assay (e.g., KinomeScan™)

Objective: To determine the inhibitory activity of a compound against a broad panel of purified human kinases.

Methodology:

  • Assay Principle: A competition binding assay is utilized where the test compound is incubated with a specific kinase and an immobilized active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Procedure:

    • A panel of human kinases is expressed and purified.

    • The test compound (e.g., 7-chloro-4-aminoquinoline) is incubated at a fixed concentration (for single-point screening) or in a dose-response manner (for Kd determination) with each kinase in the presence of the immobilized ligand.

    • After reaching equilibrium, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified using a sensitive detection method, such as quantitative PCR (qPCR) for a DNA-tagged kinase or an enzyme-linked assay.

    • The results are typically expressed as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl indicates stronger binding of the compound to the kinase.

    • For dose-response experiments, the dissociation constant (Kd) or IC50 value is calculated by fitting the data to a suitable binding model.

hERG Channel Electrophysiology Assay (Patch-Clamp)

Objective: To assess the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical determinant of cardiac action potential repolarization.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology:

    • The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

    • A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

    • The membrane potential is controlled by a voltage-clamp amplifier, and specific voltage protocols are applied to elicit the characteristic hERG current.

    • A baseline recording of the hERG current is established in the extracellular solution.

    • The test compound is then perfused over the cell at various concentrations.

    • The hERG current is recorded in the presence of the compound, and the degree of inhibition is measured.

    • A washout step is performed to assess the reversibility of the inhibition.

  • Data Analysis: The peak tail current amplitude is measured at each compound concentration and compared to the baseline. An IC50 value is determined by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay

Objective: To determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Assay Components:

    • A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor, or tissue homogenates).

    • A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.

    • The unlabeled test compound.

  • Procedure:

    • The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • The incubation is carried out until equilibrium is reached.

    • The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the membranes.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Conclusion

The cross-reactivity profile of the 7-chloro-4-aminoquinoline scaffold reveals a distinct pattern of off-target interactions. While it is not a potent, broad-spectrum kinase inhibitor like Dasatinib, it exhibits significant activity at the hERG potassium channel, a critical liability for cardiotoxicity that it shares with some calcium channel blockers like Verapamil, albeit often at different potencies. Furthermore, its interactions with other targets such as sigma receptors and nuclear receptors highlight the complex pharmacology of this chemical class. This comparative guide underscores the importance of comprehensive cross-reactivity profiling in drug discovery and chemical biology to enable a more informed selection and use of small molecule probes and drug candidates. Researchers using 7-chloro-4-aminoquinoline derivatives should be aware of these potential off-target effects and design their experiments accordingly to ensure the accurate interpretation of their findings.

A Head-to-Head Comparison of Analytical Methods for the Quantification of Cinnoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cinnoline derivatives is paramount. This guide provides a comprehensive head-to-head comparison of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Voltammetry. The performance of each method is evaluated based on key validation parameters, with detailed experimental protocols and supporting data to aid in method selection and implementation.

Cinnoline, a bicyclic aromatic heterocycle, forms the core of numerous compounds with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] As these compounds progress through the drug development pipeline, robust and reliable analytical methods are crucial for their quantification in various matrices, from bulk drug substances to biological fluids. This guide compares the most commonly employed analytical techniques, offering insights into their respective strengths and limitations.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For cinnoline compounds, which typically possess strong UV-absorbing chromophores, HPLC-UV offers excellent specificity and is suitable for quantifying individual derivatives within complex mixtures.

Performance Characteristics

The performance of HPLC-UV methods is highly dependent on the specific cinnoline derivative and the chromatographic conditions. The following table summarizes typical performance data, largely derived from validated methods for the closely related quinoline class of compounds, which can be considered a reliable proxy.

ParameterTypical Performance for Quinolines/Cinnolines
Limit of Detection (LOD) 0.05 - 1 µg/mL
Limit of Quantitation (LOQ) 0.15 - 3 µg/mL
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a general approach for the development and validation of an HPLC-UV method for a novel cinnoline derivative.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often employed to ensure good separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually between 25°C and 40°C, to ensure reproducible retention times.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the target cinnoline compound, determined by scanning a standard solution with the PDA detector.

3. Standard and Sample Preparation:

  • Standard Stock Solution: A known concentration of the cinnoline reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample containing the cinnoline compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection. For biological samples, a sample extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering matrix components.

4. Method Validation:

  • The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

G Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Target Profile dev_instrument Select HPLC System & Detector dev_start->dev_instrument dev_column Screen Columns & Mobile Phases dev_instrument->dev_column dev_optimise Optimize Chromatographic Conditions dev_column->dev_optimise val_specificity Specificity dev_optimise->val_specificity Proceed to Validation val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness routine_sample Sample Analysis val_robustness->routine_sample Implement Validated Method routine_report Report Results routine_sample->routine_report

HPLC Method Validation Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of cinnoline compounds. It is particularly useful for the analysis of pure substances or simple formulations where interfering substances are minimal.

Performance Characteristics

The performance of UV-Vis spectrophotometry is generally less sensitive and specific compared to HPLC.

ParameterTypical Performance for Quinolines/Cinnolines
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 3%
Experimental Protocol: A UV-Vis Spectrophotometric Assay

This protocol provides a general procedure for quantifying a cinnoline derivative using UV-Vis spectrophotometry.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).

2. Method Development:

  • Solvent Selection: A solvent that dissolves the cinnoline compound and does not absorb in the analytical wavelength range is chosen (e.g., methanol, ethanol, or a suitable buffer).

  • Determination of λmax: A solution of the cinnoline compound is scanned across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of the cinnoline reference standard is prepared in the selected solvent.

  • Calibration Standards: A series of standards are prepared by diluting the stock solution to different concentrations that fall within the linear range of the assay.

  • Sample Preparation: The sample is dissolved in the solvent and diluted to a concentration that falls within the calibration range. Any insoluble excipients should be removed by filtration or centrifugation.

4. Measurement and Calculation:

  • The absorbance of the blank (solvent), standard solutions, and sample solutions are measured at the λmax.

  • A calibration curve is constructed by plotting the absorbance of the standards against their concentrations.

  • The concentration of the cinnoline compound in the sample is determined from the calibration curve using its measured absorbance.

Voltammetry

Electrochemical methods, particularly voltammetry, offer a highly sensitive alternative for the determination of electroactive cinnoline compounds. These techniques measure the current response of a compound as a function of an applied potential.

Performance Characteristics

Voltammetric methods can achieve very low detection limits, making them suitable for trace analysis. The following data is based on the analysis of a benzo[c]cinnoline derivative and related quinoline compounds.

ParameterTypical Performance for Cinnolines/Quinolines
Limit of Detection (LOD) 0.01 - 0.1 µM
Limit of Quantitation (LOQ) 0.03 - 0.3 µM
Linearity Range 0.1 - 50 µM
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Experimental Protocol: A Differential Pulse Voltammetry (DPV) Method

This protocol describes a general approach for the determination of a cinnoline derivative using DPV.

1. Instrumentation:

  • A potentiostat/galvanostat with a three-electrode system: a working electrode (e.g., glassy carbon electrode or hanging mercury drop electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

2. Experimental Conditions:

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) is chosen to provide a stable pH and conductivity.

  • Voltammetric Parameters: The DPV parameters, such as initial potential, final potential, pulse amplitude, pulse width, and scan rate, are optimized to obtain a well-defined peak for the cinnoline compound.

  • Working Electrode Pretreatment: The working electrode surface is polished and cleaned before each measurement to ensure reproducibility.

3. Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution of the cinnoline compound is prepared in a suitable solvent.

  • Measurement Solution: An aliquot of the standard or sample solution is added to the electrochemical cell containing the supporting electrolyte. The solution is typically deoxygenated by purging with nitrogen gas before the measurement.

4. Measurement and Quantification:

  • The differential pulse voltammogram is recorded, and the peak current is measured at the peak potential of the cinnoline compound.

  • Quantification is performed using a calibration curve constructed by plotting the peak current versus the concentration of the standard solutions or by the standard addition method.

G General Voltammetric Analysis Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis prep_electrode Prepare & Clean Electrodes prep_solution Prepare Supporting Electrolyte prep_electrode->prep_solution meas_cell Assemble Electrochemical Cell prep_solution->meas_cell prep_sample Prepare Sample/Standard Stock prep_sample->prep_solution meas_deoxygenate Deoxygenate Solution meas_cell->meas_deoxygenate meas_run Run Voltammetric Scan meas_deoxygenate->meas_run meas_record Record Voltammogram meas_run->meas_record analysis_peak Measure Peak Current meas_record->analysis_peak analysis_calibration Construct Calibration Curve analysis_peak->analysis_calibration analysis_quantify Quantify Analyte analysis_calibration->analysis_quantify

Voltammetric Analysis Workflow

Head-to-Head Comparison Summary

FeatureHPLC-UVUV-Visible SpectrophotometryVoltammetry
Specificity High (separates components)Low (measures total absorbance)Moderate to High
Sensitivity HighModerateVery High
Linearity Range WideNarrowModerate
Throughput ModerateHighModerate
Cost HighLowModerate
Complexity HighLowModerate
Typical Application Quantification in complex mixtures, purity testing, bioanalysisAssay of bulk drug, simple formulations, dissolution testingTrace analysis, bioanalysis, sensor development

Conclusion

The choice of an analytical method for the quantification of cinnoline compounds depends on the specific requirements of the analysis. HPLC-UV stands out as the most versatile and specific method, suitable for a wide range of applications from quality control to bioanalysis. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective solution for the analysis of less complex samples. Voltammetry provides exceptional sensitivity for the trace determination of electroactive cinnoline derivatives. By understanding the principles, performance, and practical considerations of each technique, researchers can select the most appropriate method to ensure the quality and efficacy of these promising pharmaceutical compounds.

References

Safety Operating Guide

Personal protective equipment for handling 7-Chloro-4-methylcinnoline

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling 7-Chloro-4-methylcinnoline.

PPE CategoryItemSpecifications and Usage
Eye Protection Safety GogglesChemical splash goggles are mandatory to prevent eye contact.[1]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling halogenated organic compounds.[2] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA flame-resistant lab coat that covers the arms and body should be worn at all times in the laboratory.[3]
Closed-toe ShoesImpervious, closed-toe shoes are required to protect against spills.[1]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIn situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.
  • Verify that an eyewash station and safety shower are accessible and functional.[4][5]
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.
  • Handle this compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.[4]
  • Avoid direct contact with the skin, eyes, and clothing.[5]
  • Use spark-proof tools and equipment to prevent ignition sources, especially when working with flammable solvents.
  • Keep containers of the compound tightly closed when not in use.[6]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5][6]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., filter paper, gloves, weighing paper) should be collected in a designated, labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
  • After rinsing, the container should be disposed of in accordance with institutional and local regulations.

3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.
  • Never dispose of this compound down the drain or in the regular trash.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood and Safety Equipment B Gather All Necessary Materials and Reagents A->B C Don Appropriate PPE B->C D Work Inside a Chemical Fume Hood C->D E Handle Compound with Care (Avoid Dust/Vapors) D->E F Keep Container Tightly Closed E->F G Segregate and Label All Hazardous Waste F->G H Decontaminate Work Area G->H I Properly Dispose of Waste via Licensed Contractor H->I J Safe Completion I->J End of Process K In Case of Exposure: Follow First Aid Protocols L Notify Supervisor and Seek Medical Attention K->L

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.